AM-1638
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FO4/c1-33(2)15-5-8-30(33)28-16-21(9-13-26(28)29-18-24(37-3)12-14-31(29)34)20-38-25-7-4-6-23(17-25)27(19-32(35)36)22-10-11-22/h4,6-9,12-14,16-18,22,27H,5,10-11,15,19-20H2,1-3H3,(H,35,36)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEANNSDVJOIBS-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)[C@@H](CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001102788 | |
| Record name | (βS)-β-Cyclopropyl-3-[[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-methoxy[1,1′-biphenyl]-4-yl]methoxy]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001102788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142214-62-7 | |
| Record name | (βS)-β-Cyclopropyl-3-[[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-methoxy[1,1′-biphenyl]-4-yl]methoxy]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-Cyclopropyl-3-[[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-methoxy[1,1′-biphenyl]-4-yl]methoxy]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001102788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
AM-1638: A Comprehensive Technical Guide on its Mechanism of Action in Pancreatic Beta-Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-1638 is a potent and orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] Predominantly expressed in pancreatic beta-cells and incretin-producing enteroendocrine cells, GPR40 is a key regulator of glucose-stimulated insulin secretion (GSIS).[2][3][4][5][6] This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound within pancreatic beta-cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. As a full agonist, this compound exhibits a distinct and more robust pharmacological profile compared to partial agonists by engaging dual signaling pathways, leading to superior insulinotropic effects.[2][5][6]
Core Mechanism of Action: Dual G-Protein Coupling
The primary mechanism of action of this compound in pancreatic beta-cells is the potentiation of glucose-stimulated insulin secretion through the activation of GPR40.[1][2] Unlike partial agonists such as TAK-875, which primarily activate the Gαq/11 pathway, this compound is a full agonist that activates both Gαq/11 and Gαs signaling cascades.[7][8][9][10][11][12] This dual activation is a hallmark of its robust efficacy.
Gαq/11 Signaling Pathway
Upon binding of this compound to GPR40, the conformational change in the receptor activates the associated Gαq/11 protein. This initiates a downstream signaling cascade culminating in the mobilization of intracellular calcium ([Ca²⁺]i), a critical step for insulin granule exocytosis.
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC.
-
IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated [Ca²⁺]i, activates PKC, which further contributes to the signaling cascade promoting insulin secretion.
Gαs Signaling Pathway
A key differentiator for full agonists like this compound is the additional engagement of the Gαs pathway.[7][9][11]
-
Adenylate Cyclase (AC) Activation: The activated Gαs subunit stimulates AC.
-
cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
PKA and Epac2 Activation: cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). Both PKA and Epac2 play crucial roles in amplifying insulin secretion through mechanisms such as enhancing the exocytosis of insulin granules.
The synergistic action of both Gαq/11-mediated calcium mobilization and Gαs-mediated cAMP production leads to a more potent and sustained insulin secretory response compared to the stimulation of either pathway alone.[11]
Signaling Pathway Visualization
The following diagram illustrates the dual signaling pathways activated by this compound in pancreatic beta-cells.
Caption: Dual signaling pathways of this compound in pancreatic beta-cells.
Quantitative Data Summary
The potency and efficacy of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency (EC₅₀) of this compound
| Assay Type | Cell Line/System | Species | EC₅₀ (nM) | Reference(s) |
| Inositol Phosphate Accumulation | Mouse GPR40 | Mouse | 12.9 ± 1.4 | [6] |
| Calcium Flux | CHO cells (high expression) | Human | 800 pM (as AMG-1638) | [5] |
| Calcium Flux | CHO cells (high expression) | Rat | 2.9 | [5] |
| Calcium Flux | CHO cells | Human | ~2.8 | [1] |
| GPR40 Activation | Not Specified | Human | 160 | [13] |
| Insulin Secretion | Isolated Mouse Islets | Mouse | 990 ± 150 | [6] |
Note: EC₅₀ values can vary depending on the cell line, receptor expression level, and specific assay conditions.
Table 2: Efficacy (Eₘₐₓ) of this compound Compared to Other Agonists
| Assay Type | Comparison Agonist | Efficacy of this compound (relative to comparison) | Cell Line/System | Reference(s) |
| Insulin Secretion | AMG 837 (partial agonist) | 3-4 fold higher | Isolated Mouse Islets | [6] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets
This protocol is based on methodologies described in studies evaluating GPR40 agonists.[6][14]
Objective: To measure the potentiation of insulin secretion by this compound in the presence of stimulatory glucose concentrations.
Materials:
-
Pancreatic islets isolated from mice (e.g., C57BL/6 or GPR40 knockout mice for specificity testing).
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 11.2 or 16.7 mM) glucose concentrations.
-
This compound stock solution in DMSO.
-
Insulin ELISA kit.
Procedure:
-
Islet Isolation: Pancreatic islets are isolated by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Pre-incubation: Isolated islets are pre-incubated for 1-2 hours in KRB buffer with low glucose (2.8 mM) to establish a basal insulin secretion rate.
-
Stimulation: Groups of size-matched islets (e.g., 5-10 islets per replicate) are transferred to wells containing KRB buffer with either low (2.8 mM) or high (16.7 mM) glucose, in the presence of vehicle (DMSO) or varying concentrations of this compound.
-
Incubation: The islets are incubated for a defined period (e.g., 60 minutes) at 37°C.
-
Supernatant Collection: After incubation, the supernatant is collected for insulin measurement.
-
Insulin Quantification: The insulin concentration in the supernatant is determined using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Insulin secretion is normalized to the islet number or total protein/DNA content. Data are typically presented as fold-increase over basal secretion or plotted as a dose-response curve to calculate EC₅₀ values.
Caption: Workflow for a typical GSIS assay with isolated islets.
Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
This protocol is adapted from standard methods for measuring GPCR-mediated calcium flux.[5][6]
Objective: To measure the increase in intracellular calcium concentration in response to this compound stimulation.
Materials:
-
A cell line stably expressing GPR40 (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound stock solution in DMSO.
-
A fluorescence plate reader or microscope capable of kinetic reading.
Procedure:
-
Cell Plating: GPR40-expressing cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with the calcium-sensitive dye in assay buffer for approximately 1 hour at 37°C.
-
Washing: Cells are washed with assay buffer to remove excess extracellular dye.
-
Baseline Measurement: The plate is placed in the fluorescence reader, and a baseline fluorescence reading is established for a short period.
-
Compound Addition: A solution of this compound is automatically injected into the wells while fluorescence is continuously monitored.
-
Kinetic Reading: The change in fluorescence intensity, which corresponds to the change in [Ca²⁺]i, is recorded over time (typically 1-3 minutes).
-
Data Analysis: The response is quantified by measuring the peak fluorescence intensity over baseline. Dose-response curves are generated to determine EC₅₀ values.
cAMP Accumulation Assay
This protocol is based on methods described for detecting Gαs activation.[11]
Objective: To measure the production of intracellular cAMP following GPR40 activation by this compound.
Materials:
-
A cell line expressing GPR40 (e.g., COS-7 or HEK293).
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound stock solution in DMSO.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Cells are cultured in appropriate plates.
-
Pre-treatment: Cells are pre-treated with a PDE inhibitor for a short period (e.g., 30 minutes) to inhibit cAMP breakdown.
-
Stimulation: Cells are then stimulated with varying concentrations of this compound (or vehicle) and incubated for a defined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: The stimulation is stopped, and cells are lysed using the lysis buffer provided in the detection kit.
-
cAMP Quantification: The cAMP concentration in the cell lysate is measured using the chosen detection kit, following the manufacturer's protocol.
-
Data Analysis: cAMP levels are typically normalized to a positive control or expressed as absolute concentrations. Dose-response curves are plotted to calculate EC₅₀ values.
Conclusion
This compound is a GPR40 full agonist that enhances glucose-stimulated insulin secretion in pancreatic beta-cells through a dual mechanism involving the activation of both Gαq/11 and Gαs signaling pathways. This leads to a robust increase in intracellular calcium and cAMP, which synergistically amplify insulin exocytosis. The superior potency and efficacy of this compound compared to partial agonists highlight the therapeutic potential of targeting GPR40 with full agonists for the treatment of type 2 diabetes. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of metabolic disease and drug discovery.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 7. AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway [bmbreports.org]
- 9. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner [e-enm.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Full Agonism of AM-1638 on GPR40: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
AM-1638 is a potent and orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4][5] Its designation as a "full agonist" distinguishes it from partial agonists by its ability to elicit a maximal receptor response, which in the case of GPR40, involves the activation of dual signaling pathways. This comprehensive technical guide explores the core aspects of this compound's full agonism, presenting quantitative data, detailing experimental methodologies, and visualizing key pathways to provide a thorough understanding for researchers and professionals in drug development.
Quantitative Profile of this compound's Agonism on GPR40
The potency and efficacy of this compound have been characterized across various in vitro assays. The following tables summarize the key quantitative data, offering a comparative look at its activity.
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 0.16 μM | Not specified | [1] |
| ~2.8 nM | Human GPR40 expressing cells | [2] | |
| 7.1 nM | Clone 104 | [6] | |
| 150 nM | Clone 2 | [6] | |
| Emax | 110% (relative to γ-linolenic acid) | Clone 104 | [6] |
| 182% (relative to γ-linolenic acid) | Clone 2 | [6] |
Table 1: Potency and Efficacy of this compound
The Dual Signaling Hallmark of Full Agonism
A defining characteristic of this compound's full agonism is its ability to activate both Gαq and Gαs signaling cascades upon binding to GPR40. This is in contrast to partial agonists, such as TAK-875, which predominantly activate the Gαq pathway.[7][8]
-
Gαq Pathway Activation: Leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels ([Ca2+]) and the activation of Protein Kinase C (PKC).[9]
-
Gαs Pathway Activation: Stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][10][11]
This dual signaling is believed to contribute to the robust efficacy of this compound in stimulating insulin and incretin secretion.[10][12] this compound binds to an allosteric site on GPR40, near the intracellular loop 2 (ICL2) region, which is distinct from the binding site of partial agonists.[8]
Downstream Cellular and Physiological Effects
The activation of these signaling pathways by this compound initiates a cascade of downstream events with significant physiological implications.
Enhanced Insulin and Incretin Secretion
In pancreatic β-cells, the increase in intracellular Ca2+ is a primary trigger for glucose-stimulated insulin secretion (GSIS).[10] The concurrent elevation of cAMP further potentiates this effect. In enteroendocrine cells, the dual activation of Gαq and Gαs pathways by this compound robustly stimulates the secretion of incretins like glucagon-like peptide-1 (GLP-1).[7][10]
Activation of Antioxidant Pathways
Studies have demonstrated that this compound can mitigate cellular stress by activating key antioxidant pathways.
-
NRF2/HO-1 Pathway: In human umbilical vein endothelial cells (HUVECs), this compound treatment leads to the translocation of Nuclear factor erythroid 2-related factor 2 (NRF2) to the nucleus, subsequently increasing the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[8][13] This effect was not observed with GPR40 partial agonists.[8]
-
AMPK Pathway: In H9c2 cardiomyocytes, this compound has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK), which in turn upregulates HO-1 and NQO1, thereby protecting the cells from palmitate-induced oxidative damage.[7][14]
Experimental Methodologies
The characterization of this compound's full agonism relies on a variety of in vitro assays. Below are overviews of the key experimental protocols employed.
Inositol Phosphate (IP) Turnover Assay (for Gαq activity)
This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to quantify Gαq pathway engagement.
-
Cell Culture and Transfection: Cells (e.g., COS-7) are transiently transfected with a plasmid encoding human GPR40.
-
Metabolic Labeling: Transfected cells are incubated with myo-[³H]inositol to label the cellular phosphoinositide pool.
-
Agonist Stimulation: Cells are treated with varying concentrations of this compound.
-
IP Extraction: The reaction is terminated, and inositol phosphates are extracted.
-
Quantification: The amount of [³H]inositol phosphates is quantified using scintillation counting. The data is then normalized to a control to determine the dose-response curve and calculate EC50 and Emax values.
cAMP Accumulation Assay (for Gαs activity)
This assay quantifies the production of cyclic AMP to measure Gαs pathway activation.
-
Cell Culture and Transfection: Similar to the IP turnover assay, cells are transfected with the GPR40 expression vector.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: Cells are stimulated with different concentrations of this compound.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing a fluorescent or luminescent reporter.
-
Data Analysis: A dose-response curve is generated to determine the potency and efficacy of this compound in activating the Gαs pathway.
Western Blotting for Downstream Protein Expression
Western blotting is used to assess the effect of this compound on the expression and phosphorylation of downstream proteins.
-
Cell Treatment and Lysis: Cells (e.g., HUVECs, H9c2) are treated with this compound and/or other agents (like palmitate). After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-AMPK, HO-1, NQO1, NRF2) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The band intensities are quantified to determine relative protein expression levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway [bmbreports.org]
- 8. AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 10. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner [e-enm.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
AM-1638: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-1638 is a potent and orally bioavailable full agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2] Discovered by Amgen, this small molecule emerged from an optimization program aimed at improving upon earlier partial agonists, such as AMG 837.[1][2] this compound has demonstrated significant potential as a therapeutic agent for type 2 diabetes by stimulating glucose-dependent insulin secretion.[1][2][3] This technical guide provides an in-depth overview of the discovery of this compound, its detailed chemical synthesis pathway, and the experimental protocols utilized in its characterization.
Discovery of this compound
The discovery of this compound was a result of a structure-activity relationship (SAR) study that began with the GPR40 partial agonist, AMG 837.[2] Researchers at Amgen hypothesized that a full agonist of GPR40 could elicit a greater insulin secretion response and, consequently, provide better glycemic control compared to a partial agonist.[2]
The optimization from the partial agonist to the full agonist involved key structural modifications. One of the initial findings was that removing the trifluoromethyl group from the partial agonist and changing the biphenyl linkage from a meta to a para orientation resulted in a significant increase in intrinsic efficacy, albeit with a loss of potency.[2] Further modifications, such as the addition of a 3-methoxy group to the terminal aryl ring of the biphenyl structure, led to a substantial increase in potency while maintaining full agonism.[2] This systematic exploration of the chemical space around the initial partial agonist scaffold ultimately led to the identification of this compound as a potent and orally bioavailable GPR40 full agonist.[1][2]
GPR40 Signaling Pathway
GPR40 is a G-protein-coupled receptor that is primarily expressed in pancreatic β-cells.[1][2][4] When activated by its endogenous ligands, which are medium to long-chain free fatty acids, or by synthetic agonists like this compound, it initiates a signaling cascade that results in glucose-stimulated insulin secretion (GSIS).[2][4] The signaling pathway is predominantly mediated through the Gq subunit of the G-protein.[4][5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), both of which are key events in the exocytosis of insulin-containing granules.[4] Notably, this process is glucose-dependent, meaning that insulin secretion is amplified only in the presence of elevated glucose levels, which reduces the risk of hypoglycemia.[1][2] Some studies suggest that certain GPR40 agonists, including this compound, may also engage Gs signaling, leading to an increase in cyclic AMP (cAMP), which can further potentiate insulin secretion.[5]
Caption: GPR40 signaling pathway activated by this compound.
Chemical Synthesis Pathway of this compound
The chemical synthesis of this compound can be accomplished through a multi-step process. The following is a representative synthetic route based on the information available in the scientific literature.
The general synthesis of the core structure of this compound and related agonists involves a high-yielding asymmetric rhodium-catalyzed conjugate addition to construct the requisite phenol intermediate. This is followed by a series of reactions to build the rest of the molecule.
Caption: A generalized chemical synthesis pathway for this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | EC50 (µM) | Intrinsic Efficacy (%) |
| GPR40 Activation | CHO | 0.16 | 100 |
| Insulin Secretion | Mouse Islets | 0.99 | Not Reported |
Data compiled from multiple sources.[3][7]
Table 2: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%) | Plasma Half-life |
| Mouse | >100 | Moderate |
| Rat | 72 | Moderate |
| Cynomolgus Monkey | 71 | Moderate |
Data obtained from in vivo studies.[8][9]
Experimental Protocols
GPR40 Activation Assay
Objective: To determine the potency and efficacy of this compound in activating the GPR40 receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are transiently transfected with a GPR40 expression plasmid.[1][2] The amount of plasmid used can be varied to modulate the level of receptor expression.[2]
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Procedure:
-
Data Analysis: The dose-response data is fitted to a sigmoidal curve to determine the EC50 (the concentration at which 50% of the maximal response is observed) and the Emax (the maximal efficacy).[7]
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of this compound on glycemic control in an animal model of type 2 diabetes.
Methodology:
-
Animal Model: Diet-induced obese (DIO) mice are commonly used as a model for type 2 diabetes.[8]
-
Compound Administration: this compound is formulated for oral administration and given to the mice at a specific dose. A vehicle control group is also included.[8]
-
OGTT Procedure:
-
After a period of fasting, a baseline blood glucose measurement is taken.
-
This compound or vehicle is administered orally.
-
After a set time (e.g., 1 hour), a glucose challenge is administered orally.[8]
-
Blood glucose levels are then measured at various time points after the glucose challenge (e.g., 15, 30, 60, 120 minutes).
-
-
Data Analysis: The blood glucose excursion over time is plotted, and the area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance.[8]
Conclusion
This compound is a significant advancement in the development of GPR40 agonists for the treatment of type 2 diabetes. Its discovery through a systematic optimization of a partial agonist scaffold has led to a compound with full agonistic activity and excellent oral bioavailability. The detailed understanding of its chemical synthesis and biological activity provides a solid foundation for further research and development in this area. The experimental protocols outlined in this guide can serve as a valuable resource for scientists working on GPR40 and other related therapeutic targets.
References
- 1. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 7. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
AM-1638: A Comprehensive Technical Guide to a Full GPR40 Agonist for Glucose-Stimulated Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-1638 is a potent and orally bioavailable full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4][5] GPR40 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[2][6] Its activation by agonists like this compound leads to a glucose-dependent increase in insulin secretion, making it a promising therapeutic target for type 2 diabetes with a reduced risk of hypoglycemia.[1][2][4] Unlike partial agonists, this compound demonstrates superior efficacy by engaging both the insulinogenic and incretinogenic axes. It not only directly stimulates glucose-stimulated insulin secretion (GSIS) from pancreatic islets but also promotes the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells.[6][7] This dual mechanism of action contributes to its robust glucose-lowering effects observed in preclinical models. This technical guide provides a detailed overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and comprehensive experimental protocols.
Mechanism of Action: The Enteroinsular Axis
This compound functions as a full agonist at the GPR40 receptor, distinguishing it from earlier partial agonists like AMG 837.[1][2] This full agonism translates to a more robust biological response. The primary mechanism of this compound involves the potentiation of insulin secretion in the presence of elevated glucose levels.
Upon binding to GPR40 on pancreatic β-cells, this compound activates downstream signaling pathways that augment the effects of glucose on insulin release. A key differentiator for full agonists like this compound is their ability to also stimulate GPR40 on enteroendocrine L-cells and K-cells in the intestine. This leads to the secretion of incretin hormones, GLP-1 and GIP.[6][7] These incretins then act on their respective receptors on pancreatic β-cells to further enhance glucose-stimulated insulin secretion. This dual engagement of both direct pancreatic β-cell stimulation and indirect incretin-mediated stimulation is termed the "enteroinsular axis".[6][7][8]
The signaling cascade initiated by this compound at the GPR40 receptor involves the activation of multiple G-protein subtypes. It has been shown that this compound activates both Gαq and Gαs signaling pathways.[9][10] The Gαq pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), both of which are crucial for insulin vesicle exocytosis. The Gαs pathway activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP), which also potentiates insulin secretion.
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
AM-1638: A Deep Dive into its Cellular Signaling Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
AM-1638 is a potent, orally bioavailable, and selective full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] This technical guide provides a comprehensive overview of the cellular signaling pathways activated by this compound, presenting key quantitative data and detailed experimental methodologies. As a full agonist, this compound exhibits a distinct and more robust pharmacological profile compared to partial agonists, engaging multiple intracellular signaling cascades to exert its therapeutic effects, primarily in the context of metabolic diseases like type 2 diabetes.[2][3]
Core Mechanism of Action: Dual Activation of Gq and Gs Signaling
The primary mechanism of action for this compound revolves around its ability to activate GPR40, a receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells.[2][4] Unlike partial agonists which primarily activate the Gαq pathway, this compound is a full agonist that uniquely activates both Gαq and Gαs signaling pathways.[3][5][6] This dual activation is believed to be the basis for its enhanced efficacy in promoting glucose-stimulated insulin secretion (GSIS) and incretin hormone release.[3][4]
The Gαq Pathway: Driving Insulin Secretion
Activation of the Gαq pathway is a hallmark of GPR40 agonists.[][8] Upon binding of this compound to GPR40, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[][8] This rise in intracellular Ca2+ is a critical signal for the exocytosis of insulin-containing granules from pancreatic β-cells, but importantly, this occurs in a glucose-dependent manner, minimizing the risk of hypoglycemia.[2][]
The Gαs Pathway: Amplifying Incretin Release
A distinguishing feature of this compound is its ability to also engage the Gαs signaling cascade.[5] This pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). In enteroendocrine L-cells, this pathway is crucial for the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] These incretins, in turn, act on pancreatic β-cells to further potentiate insulin secretion, contributing to the overall glucose-lowering effect of this compound.[4]
Additional Signaling Pathways Modulated by this compound
Recent studies have revealed that the signaling network of this compound extends beyond the canonical Gq and Gs pathways, particularly in cell types outside of the endocrine system.
Gα12/Gα13 Pathway
There is evidence to suggest that allosteric full agonists of GPR40, including this compound, can induce coupling to Gα12/Gα13 proteins.[9] This pathway is linked to the activation of protein kinase D and subsequent actin cytoskeleton remodeling, which are processes known to be involved in the transport and release of insulin vesicles.[9] This suggests another layer of regulation by which this compound may enhance insulin secretion.
AMPK Pathway in Cardiomyocytes
In H9c2 rat cardiomyocytes, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway.[10] This activation leads to the upregulation of antioxidant molecules such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10] Consequently, this compound treatment was found to protect these cells from palmitate-induced oxidative stress, mitochondrial dysfunction, and apoptosis, suggesting a potential cardioprotective role.[10]
NRF2 Pathway in Endothelial Cells
In human umbilical vein endothelial cells (HUVECs), this compound has been demonstrated to inhibit palmitate-induced reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress.[11] This protective effect is mediated in a manner dependent on Nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of cellular antioxidant responses.[11]
Quantitative Data Summary
The following tables summarize the in vitro potency and efficacy of this compound from various studies.
Table 1: In Vitro Potency (EC50) of this compound
| Assay Type | Cell Line / System | Species | EC50 Value | Reference |
| GPR40 Activation | Aequorin Assay | - | 0.16 µM | [11] |
| GPR40 Activation | HEK cells (high expression) | Human | 7.1 nM | [3] |
| GPR40 Activation | CHO cells | Human | ~2.8 nM | [1] |
| Insulin Secretion | Isolated Mouse Islets | Mouse | 0.99 ± 0.15 µM | [4] |
| IP3 Accumulation | A9 cells (high expression) | - | 13 nM | [8] |
| cAMP Accumulation | COS7 cells | - | 160 nM | [5] |
| GLP-1 Secretion | Fetal Rat Intestinal Cells | Rat | Potent stimulation noted | [4] |
| GIP Secretion | Fetal Rat Intestinal Cells | Rat | Potent stimulation noted | [4] |
Table 2: In Vitro Efficacy (Emax) of this compound
| Assay Type | Cell Line / System | Species | Emax Value (% of control) | Reference |
| GPR40 Activation | HEK cells (high expression) | Human | 110% (vs. γ-linolenic acid) | [3] |
| Insulin Secretion | Isolated Mouse Islets | Mouse | 3-4 fold increase vs. AMG 837 | [4] |
| IP Accumulation | GLUTag cells | Mouse | 3-4 fold increase vs. AMG 837 | [4] |
Key Experimental Methodologies
Detailed protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies used in the key experiments cited.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the activation of the Gαq pathway by measuring the accumulation of inositol phosphates, a downstream product of PLC activation.
-
Cell Line: A9 or GLUTag cells stably overexpressing the GPR40 receptor.[4][8]
-
Protocol:
-
Cells are seeded in multi-well plates and cultured to confluency.
-
Cells are labeled overnight with myo-[³H]inositol in inositol-free medium.
-
The cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Cells are then stimulated with varying concentrations of this compound or control compounds for a specified time (e.g., 60 minutes) at 37°C.
-
The reaction is terminated by the addition of a lysis buffer or acid.
-
The total inositol phosphates are isolated from the cell lysate using anion-exchange chromatography columns.
-
The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.
-
Data are normalized to a positive control and EC50 values are calculated using non-linear regression.[8]
-
cAMP Accumulation Assay
This assay measures the activation of the Gαs pathway by quantifying the intracellular levels of cyclic AMP.
-
Cell Line: COS7 cells transiently transfected with a GPR40 expression vector.[5]
-
Protocol:
-
Cells are seeded in multi-well plates.
-
The cells are transiently transfected with the GPR40 receptor plasmid.
-
After an incubation period (e.g., 24-48 hours), the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are stimulated with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and cells are lysed.
-
The concentration of cAMP in the lysate is determined using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
EC50 values are determined by plotting the cAMP concentration against the agonist concentration.[5]
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This ex vivo assay assesses the ability of a compound to potentiate insulin release from pancreatic islets in the presence of high glucose.
-
Biological System: Isolated pancreatic islets from mice.[4]
-
Protocol:
-
Pancreatic islets are isolated by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islets are cultured overnight to allow for recovery.
-
Groups of islets (e.g., 5-10 islets per replicate) are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.
-
The pre-incubation buffer is removed, and islets are then incubated for 1 hour in a high-glucose buffer (e.g., 16.7 mM glucose) containing various concentrations of this compound or vehicle control.
-
At the end of the incubation, the supernatant is collected to measure secreted insulin.
-
The islets are lysed to measure total insulin content.
-
Insulin concentrations in the supernatant and lysate are quantified using an ELISA or radioimmunoassay.
-
Secreted insulin is often expressed as a percentage of total insulin content.[4]
-
Conclusion
This compound is a GPR40 full agonist that activates a complex network of signaling pathways. Its primary therapeutic mechanism is driven by the dual activation of Gαq and Gαs pathways, leading to enhanced glucose-dependent insulin secretion and incretin release. Furthermore, emerging evidence points to its activity in other pathways, such as Gα12/Gα13, AMPK, and NRF2, which may contribute to its overall pharmacological profile and suggest potential applications beyond glycemic control. The detailed methodologies provided herein serve as a resource for researchers seeking to further investigate the intricate signaling mechanisms of this compound and other GPR40 modulators.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. GPR40-Mediated G α 12 Activation by Allosteric Full Agonists Highly Efficacious at Potentiating Glucose-Stimulated Insulin Secretion in Human Islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy of AM-1638 in Diabetic Rodent Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
AM-1638, a potent and orally bioavailable full agonist of the G-protein coupled receptor 40 (GPR40/FFA1), has demonstrated significant promise as a therapeutic agent for type 2 diabetes mellitus. This technical guide synthesizes the available preclinical data on the in vivo efficacy of this compound in a key diabetic rodent model, presenting quantitative outcomes, detailed experimental protocols, and the underlying signaling pathways.
Core Efficacy Data in Diet-Induced Obese Mice
This compound has been evaluated in BDF mice with diet-induced obesity (DIO), a well-established model for type 2 diabetes characterized by elevated blood glucose and impaired glucose tolerance.[1] In these studies, this compound was compared to AMG 837, a potent partial GPR40 agonist.[1][2] The full agonist profile of this compound translated to superior glycemic control.[1]
Quantitative Efficacy Summary
The following table summarizes the key efficacy endpoints from an oral glucose tolerance test (OGTT) in BDF/DIO mice following a single oral dose of this compound or the partial agonist AMG 837.
| Compound | Dose (mg/kg, p.o.) | Glucose AUC Improvement (%) | Plasma Insulin Response | Reference |
| This compound (Full Agonist) | 60 | 46 | Statistically significant increase at all time points | [1] |
| AMG 837 (Partial Agonist) | 60 | 34 | No statistically significant increase compared to control | [1] |
These results clearly indicate that the full agonism of this compound leads to a more robust improvement in glucose disposal and a significantly greater stimulation of insulin secretion compared to partial agonism at the GPR40 receptor.[1]
Mechanism of Action: GPR40 Signaling
This compound exerts its therapeutic effects by activating GPR40, a receptor primarily expressed on pancreatic β-cells and enteroendocrine cells.[1][2][3] The binding of this compound, a full allosteric agonist, to GPR40 initiates downstream signaling cascades that are crucial for glucose homeostasis.[3][4]
Activation of GPR40 by this compound leads to the stimulation of both Gq and Gs G-protein signaling pathways.[3][4] The Gq pathway activation results in increased intracellular calcium, a key trigger for glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[4][5] The Gs pathway, on the other hand, is believed to play a role in the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, which further potentiates insulin release.[3][4] In cardiomyocytes, this compound has been shown to alleviate palmitate-induced oxidative damage through an AMPK-dependent pathway.[6]
Experimental Protocols
The following provides a detailed methodology for the in vivo efficacy studies of this compound in diabetic rodent models, based on published literature.[1]
Animal Model
-
Species: Mouse
-
Strain: BDF
-
Model: Diet-Induced Obesity (DIO)
-
Description: This model is developed by feeding the mice a high-fat diet, which leads to the development of obesity, insulin resistance, and hyperglycemia, closely mimicking the pathophysiology of human type 2 diabetes.[1]
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose disposal and the insulin secretory response.
-
Animal Preparation: BDF/DIO mice are fasted overnight prior to the experiment.
-
Compound Administration: A single oral dose of this compound (60 mg/kg), AMG 837 (60 mg/kg), or vehicle is administered via oral gavage.
-
Glucose Challenge: 30 minutes after compound administration, a bolus of glucose (typically 2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes) post-glucose challenge.
-
Biochemical Analysis: Plasma glucose and insulin concentrations are measured from the collected blood samples.
-
Data Analysis: The Area Under the Curve (AUC) for both glucose and insulin is calculated to quantify the overall effect of the compound on glucose tolerance and insulin secretion.
Conclusion
The preclinical data strongly support the in vivo efficacy of this compound in a relevant diabetic rodent model. Its full agonism at the GPR40 receptor translates into superior glycemic control compared to partial agonists, driven by a robust stimulation of insulin secretion. The well-defined mechanism of action and demonstrated oral bioavailability make this compound a compelling candidate for further development as a treatment for type 2 diabetes. The experimental protocols outlined provide a basis for the continued investigation and characterization of this and similar GPR40 agonists.
References
- 1. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway [bmbreports.org]
The GPR40 Full Agonist AM-1638: A Technical Guide to its Potent Incretin-Releasing Effects in Enteroendocrine Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AM-1638 is a potent, orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its effects on incretin hormone release from enteroendocrine cells. This compound distinguishes itself from partial GPR40 agonists by engaging a dual signaling pathway, activating both Gαq and Gαs proteins. This unique mechanism leads to a robust stimulation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) secretion, key hormones in glucose homeostasis. This guide consolidates available quantitative data, details experimental protocols for studying its effects, and provides visual representations of the signaling pathways and experimental workflows.
Introduction
The incretin effect, the phenomenon whereby oral glucose elicits a greater insulin response than intravenous glucose, is primarily mediated by GLP-1 and GIP.[1][2] These hormones are secreted from enteroendocrine L-cells and K-cells in the intestine, respectively, in response to nutrient ingestion.[3][4] GPR40 has emerged as a key receptor in enteroendocrine cells that senses long-chain fatty acids and stimulates incretin secretion.[5][6] While partial GPR40 agonists primarily signal through the Gαq pathway, full agonists like this compound have been shown to additionally recruit Gαs signaling, leading to a more pronounced physiological effect.[5][7][8] This dual agonism is thought to be critical for the robust incretin-releasing properties of this compound, making it a promising therapeutic candidate for type 2 diabetes.[9][10][11]
Mechanism of Action: Dual Gαq and Gαs Signaling
This compound's potent effect on incretin release is attributed to its ability to activate both Gαq and Gαs signaling cascades within enteroendocrine cells.[5][7][8] This dual activation leads to a synergistic increase in intracellular signaling molecules that ultimately drive the exocytosis of GLP-1 and GIP containing granules.
-
Gαq Pathway: Activation of the Gαq subunit by this compound leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a primary driver of hormone secretion.[6]
-
Gαs Pathway: Concurrent activation of the Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] Elevated cAMP levels activate Protein Kinase A (PKA), which can potentiate secretion through multiple mechanisms, including the phosphorylation of proteins involved in exocytosis and the modulation of ion channel activity.[12]
The combined elevation of intracellular Ca2+ and cAMP results in a more robust and sustained incretin secretion compared to the stimulation of the Gαq pathway alone, which is the primary mechanism of partial GPR40 agonists.[5]
Quantitative Data on Incretin Release
This compound has been shown to be a potent stimulator of both GLP-1 and GIP secretion in primary murine intestinal cultures. The full agonism at GPR40 translates to a significant increase in the release of these crucial incretin hormones.
| Parameter | GLP-1 Secretion | GIP Secretion | Experimental System | Reference |
| This compound Concentration | 10 µM | 10 µM | Primary Murine Intestinal Crypts | Luo et al., 2012[10] |
| Fold Increase vs. Vehicle | ~3-fold | ~2.5-fold | Primary Murine Intestinal Crypts | Luo et al., 2012[10] |
| EC50 (GPR40 activation) | 0.16 µM (for GPR40 agonism) | Not Reported | Recombinant cell lines | MedchemExpress[13] |
Note: The EC50 value is for GPR40 activation in a recombinant system and not directly for incretin secretion from enteroendocrine cells. The fold-increase data is estimated from graphical representations in the cited literature.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the effects of this compound on incretin release.
In Vitro Incretin Secretion Assay from Primary Murine Intestinal Cultures
This protocol, adapted from methodologies described in the literature, allows for the measurement of GLP-1 and GIP secretion from primary intestinal cells in response to this compound.[10]
Experimental Workflow:
Detailed Methodology:
-
Isolation of Intestinal Crypts:
-
Euthanize mice and excise the small intestine.
-
Flush the lumen with ice-cold phosphate-buffered saline (PBS).
-
Cut the intestine into small (~5 mm) pieces.
-
Incubate the tissue pieces in a chelating agent solution (e.g., 2 mM EDTA in PBS) on ice with gentle rocking to dissociate the crypts from the basement membrane.
-
-
Cell Culture and Stimulation:
-
Plate the isolated crypts onto Matrigel-coated multi-well plates.
-
Culture the crypts in a suitable medium (e.g., DMEM/F12 supplemented with growth factors) to allow for the formation of a confluent monolayer of intestinal epithelial cells, including enteroendocrine cells.
-
Prior to the assay, wash the cells with a secretion assay buffer (e.g., Krebs-Ringer bicarbonate buffer) supplemented with a physiological glucose concentration.
-
Add the secretion assay buffer containing various concentrations of this compound or a vehicle control (e.g., DMSO) to the cells.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C in a humidified incubator.
-
-
Hormone Quantification:
-
After incubation, collect the supernatant, which contains the secreted hormones.
-
To determine the total hormone content, lyse the cells in the wells using a lysis buffer containing a protease inhibitor cocktail.
-
Quantify the concentration of GLP-1 and GIP in both the supernatant and the cell lysate using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Express the secreted hormone as a percentage of the total hormone content (secreted + intracellular) to normalize for variations in cell number.
-
In Vitro Incretin Secretion Assay using Enteroendocrine Cell Lines (e.g., GLUTag, STC-1)
Immortalized enteroendocrine cell lines provide a more homogenous and readily available system for studying incretin secretion.
Detailed Methodology:
-
Cell Culture:
-
Culture GLUTag or STC-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.[14]
-
Seed the cells in multi-well plates and allow them to reach a desired confluency (e.g., 80-90%).
-
-
Secretion Assay:
-
Wash the cells with a basal secretion buffer (e.g., HEPES-buffered saline) to remove residual media.
-
Pre-incubate the cells in the basal buffer for a short period (e.g., 30 minutes) to establish a baseline secretion rate.
-
Replace the basal buffer with a stimulation buffer containing various concentrations of this compound or a vehicle control.
-
Incubate for the desired time (e.g., 15-120 minutes) at 37°C.[14]
-
-
Sample Collection and Analysis:
-
Collect the supernatant for the measurement of secreted hormones.
-
Lyse the cells to determine total protein content for normalization.
-
Quantify GLP-1 and/or GIP in the supernatant using specific ELISA kits.
-
Normalize hormone secretion to the total protein concentration in each well.
-
Conclusion
This compound represents a significant advancement in the development of GPR40 agonists for the treatment of type 2 diabetes. Its unique ability to act as a full agonist, engaging both Gαq and Gαs signaling pathways in enteroendocrine cells, results in a potent and robust stimulation of GLP-1 and GIP secretion. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and other dual-acting GPR40 agonists. Further studies elucidating the precise dose-response relationship for incretin secretion in various enteroendocrine cell models will be crucial for optimizing its clinical application.
References
- 1. Mechanism of action of GLP-1 agonists – My Endo Consult [myendoconsult.com]
- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gpr40 is expressed in enteroendocrine cells and mediates free fatty acid stimulation of incretin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting The Concept of Incretin and Enteroendocrine L-cells as Type 2 Diabetes Mellitus Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | Semantic Scholar [semanticscholar.org]
- 10. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Cyclic AMP triggers glucagon-like peptide-1 secretion from the GLUTag enteroendocrine cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of AM-1638: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-1638 is a potent and orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1] As a key regulator of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, GPR40 has emerged as a promising therapeutic target for type 2 diabetes. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, binding affinity, and functional activity. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to offer a comprehensive resource for researchers in the field of metabolic drug discovery.
Introduction: The Emergence of GPR40 Full Agonists
GPR40 is a G protein-coupled receptor primarily expressed in pancreatic islets that is activated by medium to long-chain free fatty acids.[1] This activation in the presence of elevated glucose leads to increased insulin secretion, making GPR40 an attractive target for developing antidiabetic drugs with a low risk of hypoglycemia.[1] Early drug discovery efforts led to the identification of partial agonists, such as AMG 837.[1] However, the hypothesis that a full agonist could elicit a more robust insulin secretory response and provide greater glycemic control spurred further research.[1] This endeavor culminated in the discovery of this compound, a structurally and pharmacologically distinct GPR40 full agonist.[1]
Structure-Activity Relationship (SAR) Studies
The development of this compound originated from SAR studies of the GPR40 partial agonist, AMG 837.[1] Key structural modifications were systematically introduced to enhance potency and, crucially, to convert the partial agonism into full agonism.
A pivotal discovery was that the chirality at the R1 position and modifications to the biphenyl moiety could significantly impact intrinsic efficacy.[1] Removing the trifluoromethyl group from the partial agonist and shifting the aryl-aryl linkage of the biphenyl from a meta to a para orientation resulted in a substantial increase in intrinsic efficacy, albeit with a loss of potency.[1] Further optimization of the terminal aryl ring substituents led to the identification of compounds with both full agonism and improved potency.[1]
Another critical area of modification was the R2 substituent. While a tert-butyl group at this position provided a modest increase in potency in low-serum assays, it conferred a significant 20-fold improvement in the presence of 100% human serum.[1] This highlighted the importance of considering physiological conditions during screening. The final incorporation of a 5,5-dimethylcyclopentenyl moiety at the R2 position yielded this compound, a potent full agonist with desirable in vivo properties.[1]
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data for this compound and related compounds, demonstrating the progression from a partial to a full agonist.
Table 1: In Vitro Agonist Activity of Key Compounds [1]
| Compound | R1 | R2 | A Ring Substitution | EC50 (μM) (0.1% Human Serum) | Emax (%) |
| AMG 837 (1) | (S)-Me | H | 3-CF3, 4-Ph | - | 20 |
| (±)-2 | H | H | 4-(4'-Ph) | 7.7 | 105 |
| (±)-3 | H | H | 4-(4'-(3-OMe)-Ph) | 2.3 | 98 |
| 7 | H | H | 4-(4'-Ph-CH2O) | 1.9 | 96 |
| 8 | H | H | 3-(4'-Ph-CH2O) | 1.2 | 104 |
| 14 | H | t-Bu | 3-(4'-Ph-CH2O) | 0.37 | - |
| 20 | H | H | 3-(4'-Ph-CH2O) | 0.48 | - |
| This compound (21) | H | 5,5-diMe-cyclopentenyl | 3-(4'-Ph-CH2O) | 0.16[2] | 100 (Full Agonist) |
Table 2: Potency in the Presence of Human Serum [1]
| Compound | EC50 (μM) (0.1% Human Serum) | EC50 (μM) (100% Human Serum) |
| 20 | 0.48 | 38 |
| 14 | 0.37 | 1.9 |
| This compound (21) | - | 0.71 |
Table 3: Binding Affinities of GPR40 Ligands [3][4]
| Ligand | Log Affinity (pKd) | Kd (nM) |
| [3H]this compound | 7.87 ± 0.03 | 13 |
| [3H]AMG 837 | 8.44 ± 0.05 | 3.6 |
Note: this compound exhibits positive cooperativity with AMG 837 in binding assays, enhancing its binding. The log affinity of this compound for the unoccupied receptor is estimated to be 7.58 ± 0.07, and for the [3H]AMG 837-occupied receptor, it is 8.14 ± 0.10, indicating a 3.6-fold positive cooperativity.[3][4]
Mechanism of Action and Signaling Pathways
This compound acts as a full agonist at GPR40, which couples to multiple G protein signaling pathways. Unlike partial agonists that may predominantly activate the Gαq/11 pathway, full agonists like this compound can activate both the Gαq/11 and Gαs pathways.[5][6]
Gαq/11 Pathway Activation
Activation of the Gαq/11 pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signal for insulin granule exocytosis in pancreatic β-cells.
Figure 1. Gαq/11 signaling pathway activated by this compound.
Gαs Pathway Activation
Full agonists like this compound can also engage the Gαs pathway, leading to the activation of adenylyl cyclase (AC).[6] AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels further potentiate insulin secretion and are also implicated in other beneficial metabolic effects.
Figure 2. Gαs signaling pathway activated by this compound.
Downstream Protective Effects
Beyond its role in insulin secretion, this compound has demonstrated protective effects in various cell types. In H9c2 rat cardiomyocytes and human umbilical vein endothelial cells (HUVECs), this compound has been shown to alleviate palmitate-induced oxidative stress and cytotoxicity.[5][7] This is achieved through the activation of antioxidant pathways, including the NRF2/HO-1 and AMPK/HO-1 axes.[5][7][8]
Figure 3. Protective signaling of this compound in different cell types.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments used in the characterization of this compound.
In Vitro Functional Assays (CHO Cells)
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured and stably transfected with a GPR40 expression plasmid. To distinguish between partial and full agonists, a low level of receptor expression is crucial. This can be achieved by transfecting with a lower concentration of the expression plasmid (e.g., 0.05 μg vs. 5.0 μg).[1]
-
Aequorin Assay for Calcium Mobilization:
-
Transfected CHO cells are incubated with coelenterazine to reconstitute the aequorin photoprotein.
-
Cells are washed and resuspended in an appropriate assay buffer.
-
Compounds (e.g., this compound, AMG 837, DHA) at various concentrations are added to the cells.
-
Luminescence, indicative of intracellular calcium release, is measured using a luminometer.
-
Data are normalized to the maximal response of a reference full agonist like docosahexaenoic acid (DHA).[1][4]
-
-
Inositol Phosphate (IP) Accumulation Assay:
-
Transfected cells are labeled with [3H]-myo-inositol.
-
Cells are washed and stimulated with various concentrations of test compounds in the presence of LiCl (to inhibit inositol monophosphatase).
-
The reaction is terminated, and the cells are lysed.
-
Total inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.[4]
-
Radioligand Binding Assays
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human GPR40 receptor.
-
Saturation Binding:
-
A fixed amount of membrane protein is incubated with increasing concentrations of a radiolabeled ligand (e.g., [3H]this compound or [3H]AMG 837).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.
-
After incubation, bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is determined by scintillation counting.
-
Kd and Bmax values are calculated by non-linear regression analysis of the saturation isotherm.[3][4]
-
-
Competition Binding:
-
Membranes are incubated with a fixed concentration of radioligand and increasing concentrations of unlabeled competitor compounds.
-
The assay is performed as described for saturation binding.
-
IC50 values are determined and can be converted to Ki values.
-
Western Blot Analysis for Signaling Proteins
-
Cell Treatment and Lysis: Cells (e.g., HUVECs, H9c2) are treated with this compound or other compounds for a specified duration. Cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NRF2, Keap1, HO-1, NQO1, phosphorylated AMPK).[5][6][8]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Figure 4. General workflow for Western blot analysis.
Conclusion
The discovery of this compound represents a significant advancement in the pursuit of effective GPR40-targeted therapies for type 2 diabetes. The detailed SAR studies that transitioned a partial agonist into a potent, orally bioavailable full agonist provide a valuable blueprint for future drug design endeavors. The dual activation of Gαq and Gαs signaling pathways by this compound not only enhances glucose-stimulated insulin secretion but may also confer protective effects in various tissues. This comprehensive guide, by consolidating quantitative data, experimental methodologies, and pathway visualizations, aims to facilitate further research into the therapeutic potential of GPR40 full agonists.
References
- 1. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway [bmbreports.org]
- 7. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner [e-enm.org]
AM-1638: A Technical Guide on its Potential as a Therapeutic Agent for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-1638 is a potent and orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4][5] GPR40 is predominantly expressed in pancreatic β-cells and enteroendocrine cells, and its activation by fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[4][6] This glucose-dependent mechanism of action presents a promising therapeutic strategy for type 2 diabetes, with a potentially low risk of hypoglycemia.[4][7] Preclinical studies have demonstrated that this compound enhances insulin secretion, improves glycemic control, and stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] This technical guide provides an in-depth overview of the pharmacology, mechanism of action, and preclinical data supporting the therapeutic potential of this compound for type 2 diabetes.
Introduction
Type 2 diabetes is characterized by insulin resistance and progressive pancreatic β-cell dysfunction, leading to hyperglycemia. Current therapeutic strategies often have limitations, including the risk of hypoglycemia and inadequate long-term glycemic control. GPR40 has emerged as an attractive therapeutic target due to its role in mediating the beneficial effects of fatty acids on insulin secretion in a glucose-dependent manner.[4][6] While partial GPR40 agonists like AMG 837 have been developed, full agonists such as this compound are hypothesized to provide superior efficacy.[4][8] this compound has demonstrated greater improvements in glycemic control in animal models of type 2 diabetes compared to partial agonists.[4] This document summarizes the key preclinical findings, experimental methodologies, and signaling pathways associated with this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a full agonist at the GPR40 receptor. The activation of GPR40 by this compound in pancreatic β-cells initiates a dual signaling cascade involving both Gαq and Gαs proteins.[9]
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a key trigger for the exocytosis of insulin-containing granules.[10][11]
-
Gαs Pathway: Full agonists like this compound can also couple to the Gαs subunit, which activates adenylyl cyclase.[9] This leads to the production of cyclic adenosine monophosphate (cAMP), a second messenger that further potentiates insulin secretion through the activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).[10]
In intestinal L-cells, GPR40 activation by this compound stimulates the secretion of incretin hormones, GLP-1 and GIP, which further enhance glucose-dependent insulin secretion from pancreatic β-cells.[6][7]
Quantitative Data
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Species | Reference |
| GPR40 Agonism | EC50 | 0.16 μM | Not Specified | [2] |
| GPR40 Agonism | EC50 | ~2.8 nM | Human | [3] |
| GPR40 Agonism | EC50 | 7.1 nM | Not Specified | [8] |
Table 2: In Vivo Efficacy of this compound in BDF Mice with Diet-Induced Obesity (DIO)
| Treatment (60 mg/kg) | Glucose AUC (0-60 min) Improvement | Insulin AUC Increase | Reference |
| This compound (Full Agonist) | 46% | Statistically Significant | [4] |
| AMG 837 (Partial Agonist) | 34% | Not Statistically Significant | [4] |
| Vehicle Control | 0% | Baseline | [4] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%F) | Reference |
| Mouse | >100% | [2] |
| Rat | 72% | [2] |
| Cynomolgus Monkey | 71% | [2] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in DIO Mice
This protocol outlines the methodology used to assess the in vivo efficacy of this compound in improving glucose tolerance.
Objective: To evaluate the effect of this compound on blood glucose levels following an oral glucose challenge in a diet-induced obesity mouse model of type 2 diabetes.[4]
Materials:
-
BDF mice with diet-induced obesity
-
This compound
-
Vehicle control
-
Glucose solution (for oral gavage)
-
Blood glucose monitoring system
Procedure:
-
Fast mice overnight prior to the experiment.
-
Administer this compound (e.g., 60 mg/kg) or vehicle control orally to respective groups of mice.[4]
-
After a set time (e.g., 1 hour) post-compound administration, deliver an oral glucose bolus (e.g., 2 g/kg) to all mice.[12]
-
Measure blood glucose levels from tail vein blood samples at baseline (0 min) and at specified time points (e.g., 15, 30, 60, 120 min) after the glucose challenge.
-
Collect blood samples at the same time points for plasma insulin analysis.
-
Calculate the area under the curve (AUC) for both glucose and insulin to quantify the effects of the treatment.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is designed to measure the potentiation of glucose-stimulated insulin secretion by this compound in pancreatic islets.
Objective: To determine the direct effect of this compound on insulin secretion from isolated pancreatic islets at both basal and high glucose concentrations.
Materials:
-
Isolated pancreatic islets (e.g., from mice or humans)
-
Krebs-Ringer Bicarbonate buffer (KRB) with low glucose (e.g., 2.8 mM)
-
KRB with high glucose (e.g., 16.7 mM)
-
This compound dissolved in DMSO
-
Insulin ELISA kit
Procedure:
-
Isolate pancreatic islets using standard collagenase digestion methods.
-
Pre-incubate islets in KRB with low glucose for a defined period (e.g., 60 minutes) to allow them to equilibrate.
-
Transfer groups of islets into fresh KRB buffer containing either low or high glucose concentrations, with or without various concentrations of this compound.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Collect the supernatant from each group to measure the amount of secreted insulin.
-
Quantify insulin concentration in the supernatant using an insulin ELISA kit.
-
Express the results as insulin secreted as a percentage of total insulin content or normalized to the control group.
Additional Preclinical Findings
-
Incretin Secretion: In addition to its direct effects on pancreatic β-cells, this compound has been shown to stimulate the secretion of GLP-1 and GIP from rat fetal intestinal cells.[7] This dual mechanism of action, engaging both the endocrine pancreas and the enteroendocrine axis, likely contributes to its robust anti-diabetic efficacy.[6]
-
Cardiovascular Effects: Recent studies have explored the role of GPR40 agonists beyond glycemic control. This compound, as a GPR40 full agonist, has been shown to inhibit palmitate-induced reactive oxygen species (ROS) production and endoplasmic reticulum stress in human umbilical vein endothelial cells (HUVECs).[13] This effect is mediated in a nuclear factor erythroid 2-related factor 2 (NRF2)-dependent manner, suggesting potential cardiovascular protective effects.[13][14]
Conclusion and Future Directions
This compound represents a significant advancement in the development of GPR40 agonists for the treatment of type 2 diabetes. As a full agonist, it demonstrates superior efficacy in preclinical models compared to partial agonists, driven by a dual mechanism that enhances both direct insulin secretion and incretin release.[4][7] The glucose-dependent nature of its action offers a potential safety advantage by minimizing the risk of hypoglycemia.[4] Further research and clinical trials are necessary to fully elucidate the therapeutic potential, long-term safety, and efficacy of this compound in patients with type 2 diabetes. The exploration of its potential cardiovascular benefits also warrants further investigation.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner [e-enm.org]
- 10. Receptors and Signaling Pathways Controlling Beta-Cell Function and Survival as Targets for Anti-Diabetic Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of AM-1638 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-1638 is a potent, orally bioavailable full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and enteroendocrine cells of the small intestine.[2][4] Its activation by fatty acids or synthetic agonists like this compound leads to glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][4] This glucose-dependent mechanism of action makes GPR40 an attractive therapeutic target for type 2 diabetes with a potentially low risk of hypoglycemia.[2]
As a full agonist, this compound is distinguished by its ability to activate both the Gαq/calcium and Gαs/cyclic adenosine monophosphate (cAMP) signaling pathways.[5][6] This dual signaling capability contributes to its robust efficacy in stimulating insulin and incretin secretion.[4][7] In addition to its primary role in metabolic regulation, this compound has demonstrated protective effects in various cell types, including inhibiting oxidative stress and endoplasmic reticulum stress.[5][8][9]
These application notes provide detailed protocols for the in vitro assessment of this compound activity, focusing on its receptor activation, downstream signaling, and functional cellular responses.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound from various studies.
Table 1: Potency of this compound in GPR40 Activation Assays
| Assay Type | Cell Line | Parameter | Value | Reference |
| GPR40 Activation | - | EC50 | 0.16 µM | [8] |
| Human GPR40 Activation | - | EC50 | ~2.8 nM | [3] |
| Aequorin Ca2+ Flux | CHO cells (low GPR40 expression) | - | Full agonist, 400-500x more potent than DHA | [10] |
| Inositol Phosphate (IP) Accumulation | A9 cells (high GPR40 expression) | - | Full agonist | [10] |
Table 2: Comparative Efficacy of this compound in Functional Assays
| Assay | Cell/Tissue Type | Comparison | Observation | Reference |
| GLP-1 and GIP Secretion | Rat fetal intestinal cells | This compound vs. AM-5262 | AM-5262 was 2-5 fold more potent than this compound | [7] |
| Glucose-Stimulated Insulin Secretion (GSIS) | Mouse and human islets | This compound vs. AM-5262 | Both potentiated GSIS | [7] |
| GLP-1 Secretion | Rat fetal intestinal cells | This compound (full agonist) vs. AMG 837 (partial agonist) | Greater magnitude of GLP-1 release with this compound | [4] |
Signaling Pathways and Experimental Workflows
GPR40 Signaling Pathway Activated by this compound
Caption: GPR40 signaling cascade initiated by this compound.
NRF2-Mediated Antioxidant Response (in HUVECs)
Caption: this compound activates the NRF2 antioxidant pathway in HUVECs.
Experimental Workflow for In Vitro Assessment
Caption: Workflow for the in vitro characterization of this compound.
Experimental Protocols
Gαq Signaling: Calcium Flux Assay (Aequorin)
This protocol is adapted from studies assessing GPR40 agonist-induced calcium mobilization.[4][10]
Objective: To measure the potency and efficacy of this compound in activating the Gαq pathway by quantifying intracellular calcium changes.
Materials:
-
CHO (Chinese Hamster Ovary) cells stably expressing human GPR40 and aequorin.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Coelenterazine h (aequorin substrate).
-
Luminometer plate reader.
Procedure:
-
Cell Culture: Culture GPR40-aequorin CHO cells to ~80-90% confluency.
-
Cell Plating: Seed cells into a 96-well white, clear-bottom plate and grow overnight.
-
Aequorin Reconstitution: Incubate cells with coelenterazine h (e.g., 5 µM) in assay buffer for 1-2 hours at 37°C to reconstitute the aequorin.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control (e.g., a known GPR40 agonist or a long-chain fatty acid like docosahexaenoic acid - DHA).[4]
-
Measurement: Place the cell plate in the luminometer. Inject the this compound dilutions and controls into the wells and immediately measure luminescence over time (typically 30-60 seconds).
-
Data Analysis: Integrate the luminescence signal over time to determine the total calcium response. Plot the response against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to calculate the EC50 and Emax values.
Gαs Signaling: cAMP Accumulation Assay
This protocol is based on methods used to differentiate full from partial GPR40 agonists.[11]
Objective: To determine if this compound activates the Gαs pathway by measuring changes in intracellular cAMP levels.
Materials:
-
COS-7 cells transiently transfected with human GPR40.
-
Transfection reagent.
-
This compound stock solution (in DMSO).
-
Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Transfection: Transfect COS-7 cells with a GPR40 expression plasmid and culture for 24-48 hours.
-
Cell Plating: Seed transfected cells into a suitable multi-well plate.
-
Compound Treatment: Starve the cells in serum-free media, then treat with serial dilutions of this compound in assay buffer containing a phosphodiesterase inhibitor for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using the chosen detection method.
-
Data Analysis: Generate a dose-response curve by plotting cAMP levels against this compound concentration to determine EC50 and Emax.
Functional Response: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is designed to assess the primary therapeutic function of this compound.[3][7]
Objective: To measure the ability of this compound to potentiate insulin secretion from pancreatic islets in a glucose-dependent manner.
Materials:
-
Isolated pancreatic islets (mouse or human).
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.
-
Low glucose KRB buffer (e.g., 2.8 mM glucose).
-
High glucose KRB buffer (e.g., 16.7 mM glucose).
-
This compound stock solution (in DMSO).
-
Insulin detection kit (e.g., ELISA or RIA).
Procedure:
-
Islet Preparation: Isolate pancreatic islets using standard collagenase digestion methods and allow them to recover overnight in culture.
-
Pre-incubation: Hand-pick islets and pre-incubate them in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Treatment: Transfer groups of islets (e.g., 3-5 islets per replicate) to tubes containing:
-
Low glucose buffer + vehicle.
-
Low glucose buffer + this compound.
-
High glucose buffer + vehicle.
-
High glucose buffer + this compound (at various concentrations).
-
-
Incubation: Incubate the islets for 60-90 minutes at 37°C.
-
Supernatant Collection: Collect the supernatant from each tube for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the supernatants using an appropriate immunoassay.
-
Data Analysis: Normalize insulin secretion to the islet number or protein content. Compare insulin secretion in the presence of this compound to the vehicle control at both low and high glucose concentrations to determine the potentiation of GSIS.
Downstream Signaling: Western Blot for NRF2 Pathway Activation
This protocol is based on studies investigating the antioxidant effects of this compound in endothelial cells.[5][12]
Objective: To assess the effect of this compound on the expression and translocation of key proteins in the NRF2 antioxidant pathway.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell culture medium for HUVECs.
-
This compound stock solution (in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Nuclear and cytoplasmic extraction kit.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting transfer system and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-NRF2, anti-Keap1, anti-HO-1, anti-NQO1, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Culture HUVECs to desired confluency and treat with this compound (e.g., 20 µM) or vehicle for a specified time (e.g., 24 hours).[5]
-
Protein Extraction:
-
For total protein: Lyse cells directly with lysis buffer.
-
For nuclear/cytoplasmic fractions: Use a commercial kit to separate fractions.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., GAPDH for total/cytoplasmic, Lamin B1 for nuclear). Compare protein levels in this compound-treated samples to vehicle-treated controls.[5]
References
- 1. This compound [myskinrecipes.com]
- 2. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 5. AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway [bmbreports.org]
- 7. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner [e-enm.org]
Application Notes and Protocols for AM-1638 in Primary Islet Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-1638 is a potent, orally bioavailable full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is primarily expressed in pancreatic β-cells and enteroendocrine cells.[1][2] Its activation by agonists like this compound leads to a glucose-dependent increase in insulin secretion, making it a promising therapeutic target for type 2 diabetes with a reduced risk of hypoglycemia.[2][3] These application notes provide detailed protocols for the use of this compound in primary islet culture experiments, enabling researchers to investigate its effects on islet function.
Mechanism of Action
This compound acts as a full allosteric agonist at GPR40.[1] Unlike partial agonists, full agonists like this compound induce a more robust signaling response. The binding of this compound to GPR40 on pancreatic β-cells activates both Gαq/calcium and Gαs/cyclic adenosine monophosphate (cAMP) signaling pathways.[4][5] This dual activation leads to a significant potentiation of glucose-stimulated insulin secretion (GSIS).[4][6] Additionally, in enteroendocrine cells, GPR40 activation by full agonists can stimulate the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), which further enhances insulin secretion from β-cells.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner [e-enm.org]
- 5. AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for AM-1638 in In Vivo Mouse Studies
Introduction
AM-1638 is a potent and orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1)[1][2]. GPR40 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells[3]. Its activation by fatty acids or synthetic agonists like this compound leads to glucose-dependent insulin secretion and the release of incretins, such as glucagon-like peptide-1 (GLP-1)[1][4][5]. This mechanism makes GPR40 an attractive therapeutic target for type 2 diabetes, with a potentially low risk of hypoglycemia[1][3]. Preclinical studies in mouse models of type 2 diabetes have demonstrated the efficacy of this compound in improving glycemic control[1][3][6].
These application notes provide a comprehensive overview of the dosage and administration of this compound for in vivo mouse studies, based on available preclinical data. The included protocols and data are intended to guide researchers in designing and executing their own experiments.
Data Presentation
The following table summarizes the quantitative data from key in vivo mouse studies involving this compound.
| Parameter | Details | Mouse Model | Reference |
| Dosage | 60 mg/kg | BDF mice with diet-induced obesity (DIO) | [1] |
| 30 mg/kg (compared with AM-5262) | High-fat diet/streptozotocin (HF/STZ) mice | [3] | |
| Administration Route | Oral gavage | BDF/DIO mice, HF/STZ mice | [1][7] |
| Efficacy | Improved glycemic control compared to partial agonist | BDF/DIO mice | [1] |
| ~48% improvement in Glucose AUC | HF/STZ mice (at 30 mg/kg) | [3] | |
| Pharmacokinetics | Excellent oral bioavailability (>100% in mouse) | Mouse | [6] |
Signaling Pathway
This compound acts as a full agonist at the GPR40 receptor, which can couple to both Gαq and Gαs signaling pathways. This dual activation is thought to contribute to its robust efficacy. The Gαq pathway stimulates insulin secretion from pancreatic β-cells, while the Gαs pathway is associated with incretin (GLP-1) release from enteroendocrine cells.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice
This protocol is adapted from studies evaluating the efficacy of this compound in a model of type 2 diabetes[1][7].
1. Animal Model:
-
Male BDF mice with diet-induced obesity (DIO) are a suitable model. These mice develop hyperglycemia and impaired glucose tolerance, mimicking aspects of human type 2 diabetes[1].
2. Acclimatization and Housing:
-
House mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to a high-fat diet and water.
-
Allow for an acclimatization period of at least one week before the experiment.
3. Drug Preparation and Administration:
-
Prepare a formulation of this compound suitable for oral gavage. The vehicle used should be reported (e.g., 0.5% methylcellulose).
-
Fast the mice for a specified period (e.g., 4-6 hours) before drug administration.
-
Administer this compound or vehicle control via oral gavage at the desired dose (e.g., 60 mg/kg)[1].
4. Glucose Challenge and Blood Sampling:
-
Sixty minutes after compound administration, administer a glucose challenge of 2 g/kg via oral gavage[7]. This time point is defined as t=0 minutes.
-
Collect blood samples from the tail vein at specified time points relative to the glucose challenge: -60 (baseline, before drug), 0, 15, 30, 60, 90, and 120 minutes[7].
5. Sample Analysis:
-
Measure blood glucose levels immediately using a glucometer.
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA) for plasma separation.
-
Measure plasma insulin concentrations using a commercially available mouse insulin ELISA kit.
6. Data Analysis:
-
Calculate the incremental Area Under the Curve (AUC) for both glucose and insulin to assess the overall effect of the treatment.
-
Perform statistical analysis to compare the treatment group with the vehicle control group.
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo mouse study investigating the effects of this compound.
References
- 1. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | GPR40/FFA1激动剂 | MCE [medchemexpress.cn]
Application Notes and Protocols for Cell-Based Assays Measuring AM-1638 Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-1638 is a potent and orally bioavailable full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[4][5] Upon activation by agonists like this compound, GPR40 couples to Gαq/11 proteins, initiating a signaling cascade that leads to an increase in intracellular calcium and subsequent potentiation of insulin release.[4][6] As a full agonist, this compound has been shown to also activate Gαs signaling, leading to cAMP production, which may contribute to its robust efficacy.[7][8]
These application notes provide detailed protocols for cell-based assays to quantify the potency and efficacy of this compound. The described methods include a calcium mobilization assay, an inositol monophosphate (IP1) accumulation assay to assess proximal receptor signaling, and a glucose-stimulated insulin secretion (GSIS) assay to measure the compound's ultimate physiological effect in a relevant cell model.
Signaling Pathway of this compound via GPR40
This compound, as a full agonist, activates GPR40, leading to the dissociation of the G-protein complex. This results in the activation of two primary signaling pathways:
-
Gαq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key signal for the potentiation of insulin secretion.
-
Gαs Pathway: Full agonists like this compound can also stimulate the Gαs subunit, which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Elevated cAMP levels can further enhance insulin secretion.
Data Presentation
The following table summarizes the potency (EC50) and efficacy (Emax) of this compound in various cell-based assays. TAK-875, a known partial GPR40 agonist, is included for comparison.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Calcium Mobilization | hGPR40-HEK293 | EC50 | ~2.8 nM | [2] |
| IP1 Accumulation | hGPR40-HEK293 | Emax | ~400% (relative to partial agonist) | [9] | |
| GSIS | Pancreatic Islets | - | Robustly enhances | [2] | |
| (R)-AM-1638 | GPR40 Agonist Activity | Not Specified | EC50 | 0.16 µM | [1] |
| TAK-875 | Calcium Mobilization | hGPR40-CHO | EC50 | 72 nM | [5] |
| IP1 Accumulation | CHO-hGPR40 | EC50 | 72 nM | [5] | |
| GSIS | INS-1 833/15 cells | - | Enhances in a glucose-dependent manner | [10] |
Note: EC50 and Emax values can vary depending on the specific experimental conditions and cell line used.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation. A fluorescent calcium indicator is used, and the signal is read on a fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
References
- 1. Glucose stimulated insulin secretion (GSIS) and calcium influx assays [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
AM-1638: Application Notes for Solution Preparation and Stability in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of AM-1638 solutions for research purposes. This compound is a potent and orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2][3] It is a valuable tool for studying glucose-stimulated insulin secretion (GSIS) and the development of potential therapeutics for type 2 diabetes.[1][4][5][6]
Physicochemical Properties and Storage
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₅FO₄ | [2][7] |
| Molecular Weight | 514.63 g/mol | [2][7] |
| Appearance | Solid | [2] |
| CAS Number | 1142214-62-7 | [2][7] |
| Storage (Solid) | -20°C for long term (months to years) or 0-4°C for short term (days to weeks). Protect from light. | [1][2][7] |
| Shipping Condition | Stable for several weeks at ambient temperature. | [1] |
Solution Preparation and Stability
In Vitro Stock Solutions
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.
Solubility and Storage Data:
| Solvent | Maximum Solubility | Recommended Stock Concentration | Storage Conditions | Shelf Life |
| DMSO | ≥ 90 mg/mL (approx. 175 mM) | 10 mM - 100 mM | Aliquot and store at -80°C. Protect from light. | Up to 6 months. Avoid repeated freeze-thaw cycles. |
Note: Ultrasonication may be required to fully dissolve the compound in DMSO.[7]
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.15 mg of this compound.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the tube. For 5.15 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the solution in a water bath until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C.
In Vivo Formulations
For oral administration in animal models, this compound can be formulated as a suspension or a clear solution. The choice of vehicle depends on the experimental requirements.
Vehicle Formulations for Oral Gavage:
| Vehicle Composition | Resulting Solution | Maximum Concentration |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | Suspended solution (requires sonication) | 2.5 mg/mL (4.86 mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Clear solution | ≥ 2.08 mg/mL (4.04 mM) |
| 10% DMSO, 90% corn oil | Clear solution | ≥ 2.08 mg/mL (4.04 mM) |
Note: For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[8]
Protocol for Preparing an In Vivo Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline):
-
Prepare Stock: Start with a concentrated stock of this compound in DMSO (e.g., 20.8 mg/mL).
-
Vehicle Preparation: In a sterile tube, combine the vehicle components in the correct proportions. For a final volume of 1 mL: 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.
-
Solubilization: Add 100 µL of the this compound DMSO stock to the vehicle mixture.
-
Mixing: Vortex thoroughly to ensure a homogenous, clear solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]
Experimental Protocols
Workflow for Solution Preparation and Use
Caption: Workflow for preparing and storing this compound stock solutions.
In Vivo Oral Glucose Tolerance Test (OGTT) Protocol
This protocol is a general guideline based on described studies.[5][7][8]
-
Animal Acclimatization: Acclimate animals (e.g., BDF/DIO mice) to the experimental conditions.
-
Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (t = -60 min) via tail vein.
-
Drug Administration: Administer the prepared this compound formulation or vehicle control by oral gavage.
-
Pre-Glucose Blood Sample: Collect a blood sample just before the glucose challenge (t = 0 min).
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) by oral gavage.
-
Post-Challenge Blood Sampling: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Analysis: Measure blood glucose levels using a glucometer. Plasma insulin levels can be determined using an appropriate ELISA kit.
Mechanism of Action: GPR40/FFA1 Signaling
This compound is a full agonist of GPR40, distinguishing it from partial agonists. Full agonists like this compound activate both Gαq/Calcium and Gαs/cAMP signaling pathways.[9][10][11] This dual activation leads to a robust stimulation of insulin secretion from pancreatic β-cells and the release of incretins, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine cells.[2][12]
Caption: this compound activates both Gαq and Gαs pathways via GPR40.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound |CAS:1142214-62-7 Probechem Biochemicals [probechem.com]
- 3. abmole.com [abmole.com]
- 4. This compound [myskinrecipes.com]
- 5. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner [e-enm.org]
- 11. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of AM-1638 in Studying GPR40 Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-1638 is a potent and orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is primarily expressed in pancreatic β-cells and enteroendocrine cells of the intestine.[4][5] Its activation by long-chain fatty acids or synthetic agonists leads to glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][6][7]
Unlike partial agonists such as AMG 837 and TAK-875, which predominantly activate the Gαq signaling pathway, this compound is a full agonist that engages both Gαq and Gαs signaling cascades.[8][9][10] This dual activation profile makes this compound a valuable tool for dissecting the distinct and synergistic roles of these pathways in GPR40-mediated physiological responses. Furthermore, this compound has been shown to exert protective effects against oxidative stress in various cell types, expanding its utility in studying the broader cellular impacts of GPR40 activation.[8][11][12][13]
These application notes provide detailed protocols and data for utilizing this compound to investigate GPR40 signaling in various experimental systems.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound in various assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/Tissue | Parameter | This compound Value | Comparator (AMG 837) | Reference |
| Inositol Phosphate Accumulation | CHO cells expressing human GPR40 | EC50 | 13.1 ± 1.1 nM | ~2-fold lower intrinsic activity | [4] |
| Inositol Phosphate Accumulation | Mouse GLUTag enteroendocrine cells | Fold Increase | 3-4 fold | Lower activity | [4] |
| Inositol Phosphate Accumulation | Dispersed human islet cells | Efficacy | ~8-10x greater than AMG 837 | - | [4] |
| Calcium Flux (Aequorin) | CHO cells expressing human GPR40 | EC50 | 0.16 µM | - | [11] |
| Glucose-Stimulated Insulin Secretion (GSIS) | Isolated mouse islets (16.7 mM glucose) | EC50 | 0.99 ± 0.15 µM | ~3-4 fold lower efficacy | [4] |
| GLP-1 Secretion | Fetal rat intestinal cells | Fold Increase | Greater than AMG 837 | - | [4] |
| GIP Secretion | Fetal rat intestinal cells | Fold Increase | Greater than AMG 837 | - | [4] |
Table 2: In Vivo Activity of this compound
| Animal Model | Experiment | Dose of this compound | Outcome | Comparator (AMG 837) | Reference |
| BDF/DIO mice | Oral Glucose Tolerance Test (OGTT) | 30 mg/kg | Improved glucose tolerance and increased plasma insulin | Less effective | [2][14] |
| Rodent models of type 2 diabetes | - | - | Enhanced glucose control | Less effective | [4] |
Signaling Pathways and Experimental Workflow
GPR40 Signaling Cascades Activated by this compound
This compound, as a full agonist, activates both the Gαq and Gαs pathways upon binding to GPR40. The Gαq pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gαs pathway activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).
Caption: this compound activates both Gαq and Gαs signaling pathways via GPR40.
Experimental Workflow for In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on glucose-stimulated insulin secretion from isolated pancreatic islets.
Caption: A standard workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
Experimental Protocols
Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Mouse Islets
This protocol is adapted from methodologies described in the literature.[4]
Materials:
-
Collagenase P
-
Hank's Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Krebs-Ringer Bicarbonate (KRB) buffer (supplemented with 0.1% BSA)
-
This compound (dissolved in DMSO)
-
Glucose solutions (3 mM and 16.7 mM in KRB)
-
Insulin ELISA kit
Procedure:
-
Islet Isolation:
-
Isolate pancreatic islets from mice by collagenase P digestion of the pancreas.
-
Purify the islets using a density gradient.
-
Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS.
-
-
Pre-incubation:
-
Hand-pick islets of similar size and place them in groups of 5-10 into a 24-well plate.
-
Wash the islets with KRB buffer.
-
Pre-incubate the islets in KRB buffer containing 3 mM glucose for 1 hour at 37°C.
-
-
Incubation with this compound:
-
Remove the pre-incubation buffer.
-
Add KRB buffer containing either 3 mM glucose (basal) or 16.7 mM glucose (stimulatory).
-
Add this compound at various concentrations (e.g., 0.01 to 10 µM) or vehicle (DMSO) to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the islet number or total insulin content.
-
Protocol 2: Inositol Phosphate (IP) Accumulation Assay
This protocol measures the accumulation of inositol phosphate, a second messenger produced downstream of Gαq activation.[4]
Materials:
-
CHO cells stably expressing human GPR40
-
Cell culture medium (e.g., DMEM/F12)
-
myo-[³H]inositol
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., 0.1 M formic acid)
-
Dowex AG1-X8 resin
-
Scintillation cocktail
Procedure:
-
Cell Culture and Labeling:
-
Plate GPR40-expressing CHO cells in 24-well plates and grow to confluence.
-
Label the cells overnight with myo-[³H]inositol in inositol-free medium.
-
-
Agonist Stimulation:
-
Wash the cells with stimulation buffer.
-
Add stimulation buffer containing various concentrations of this compound or vehicle.
-
Incubate for 1 hour at 37°C.
-
-
IP Extraction and Measurement:
-
Aspirate the stimulation buffer and lyse the cells with lysis buffer.
-
Apply the cell lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns to remove free inositol.
-
Elute the [³H]inositol phosphates with a high salt buffer.
-
Add scintillation cocktail to the eluate and measure radioactivity using a scintillation counter.
-
Protocol 3: Western Blot for NRF2 Activation
This protocol can be used to assess the activation of the NRF2 antioxidant pathway by this compound in cell lines like HUVECs.[10][12]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NRF2, anti-Keap1, anti-HO-1, anti-NQO1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture HUVECs to ~80% confluency.
-
Treat the cells with this compound (e.g., 20 µM) or vehicle for a specified time (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Downstream Protective Effects of this compound
In addition to its secretagogue effects, this compound has been shown to activate antioxidant pathways, such as the NRF2 pathway, providing protection against cellular stress.
Caption: this compound-mediated GPR40 activation leads to downstream protective effects.
Conclusion
This compound is a powerful pharmacological tool for investigating the multifaceted roles of GPR40 signaling. Its ability to fully activate both Gαq and Gαs pathways allows for a comprehensive analysis of GPR40 function in insulin secretion, incretin release, and cellular protection. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting GPR40.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 5. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 6. Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner [e-enm.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway [bmbreports.org]
- 14. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with AM-1638 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM-1638. Our goal is to help you overcome common challenges, particularly those related to its solubility in aqueous solutions, to ensure the success of your experiments.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Question: My this compound is not dissolving properly in my aqueous buffer for in vitro experiments. What can I do?
Answer:
Issues with the aqueous solubility of this compound are a common challenge. Here is a step-by-step troubleshooting guide to help you achieve a clear solution for your in vitro studies.
1. Initial Dissolution in an Organic Solvent:
This compound is practically insoluble in purely aqueous solutions. Therefore, the first step is to dissolve it in a water-miscible organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for initial stock solutions of this compound.[1]
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM or 20 mM stock is often used.
-
Ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) and vortexing can aid dissolution. Ultrasonic treatment can also be applied if needed.[1]
-
2. Dilution into Aqueous Media:
Once you have a clear stock solution in DMSO, you can dilute it into your aqueous experimental buffer (e.g., cell culture media, phosphate-buffered saline).
-
Key Consideration: The final concentration of DMSO in your aqueous solution should be kept as low as possible to avoid solvent-induced artifacts in your experiments. A final DMSO concentration of less than 0.1% is generally recommended for most cell-based assays.
-
Procedure:
-
Pre-warm your aqueous buffer to 37°C.
-
While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution drop-wise. This rapid mixing helps to prevent the compound from precipitating out of solution.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
3. If Precipitation Occurs:
If you observe precipitation upon dilution, consider the following strategies:
-
Reduce the Final Concentration: The requested final concentration of this compound in the aqueous buffer may be above its solubility limit. Try working with a lower final concentration.
-
Use of a Surfactant: Non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Example: Pluronic® F-68 or Tween® 80 can be included in the final aqueous buffer at a low concentration (e.g., 0.01% - 0.1%). The compatibility of the surfactant with your specific assay should be verified.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][3]
-
Example: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used.[1] A pre-formulation of this compound with the cyclodextrin may be required.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For in vitro use, 100% DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] For in vivo studies, formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been reported.[1]
Q2: What is the maximum recommended final concentration of DMSO in cell culture media?
A2: To minimize solvent toxicity and off-target effects, the final concentration of DMSO in your cell culture media should ideally be below 0.1%. However, the tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control to assess the effect of the solvent on your specific experimental system.
Q3: Can I store this compound solutions? If so, under what conditions?
A3: Yes, this compound solutions can be stored. For optimal stability, store stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light.[1] Aqueous working solutions should generally be prepared fresh for each experiment.
Q4: I am seeing inconsistent results in my experiments. Could this be related to solubility issues?
A4: Yes, inconsistent results can be a sign of poor solubility. If this compound is not fully dissolved or precipitates out of solution during the experiment, the actual concentration of the compound available to the cells or target will be lower and more variable than intended. Always ensure you have a clear solution and consider the solubility-enhancing techniques mentioned in the troubleshooting guide.
Q5: Are there any alternative methods to improve the solubility of poorly soluble compounds like this compound?
A5: Several techniques are used to enhance the solubility of poorly soluble drugs in pharmaceutical development.[4][5] These include:
-
Physical Modifications:
-
Chemical Modifications:
While some of these methods, like creating nanosuspensions or co-crystals, are more applicable to formulation development, the principle of using co-solvents is directly relevant to laboratory settings.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvent systems. This data can be used as a starting point for preparing your own formulations.
| Solvent System | Concentration | Observation | Reference |
| 100% DMSO | 100 mg/mL (194.31 mM) | Clear solution (ultrasonic treatment may be needed) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL (4.04 mM) | Clear solution | [1] |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL (4.04 mM) | Clear solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (4.86 mM) | Suspended solution (ultrasonic treatment needed) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Ultrasonic bath
-
-
Procedure:
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 514.63 g/mol .[1]
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect for a clear solution.
-
Store the stock solution at -20°C or -80°C in small aliquots.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture media
-
Sterile conical tube
-
Vortex mixer
-
-
Procedure:
-
Calculate the volume of the 10 mM stock solution needed for a 1:1000 dilution. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.
-
Add 10 mL of pre-warmed cell culture media to a sterile conical tube.
-
While vortexing the media, slowly add the 10 µL of the 10 mM this compound stock solution.
-
Continue vortexing for another 10-15 seconds to ensure thorough mixing.
-
The final DMSO concentration in this working solution will be 0.1%.
-
Use the working solution immediately for your experiment.
-
Visualizations
Caption: GPR40/FFA1 signaling pathway activated by this compound.
Caption: General experimental workflow for using this compound.
Caption: Logical workflow for troubleshooting this compound solubility.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijpbr.in [ijpbr.in]
Interpreting unexpected off-target effects of AM-1638
Technical Support Center: AM-1638
Disclaimer: Information regarding a specific molecule designated "this compound" indicates its role as a GPR40/FFA1 full agonist in the context of metabolic disease research.[1][2][3][4] However, to provide a framework for troubleshooting unexpected off-target effects in a different, yet common, research context, this guide will address a hypothetical scenario. In this scenario, this compound is an investigational inhibitor of the PI3Kα kinase, and users are observing paradoxical activation of the MAPK/ERK pathway. This phenomenon, where kinase inhibitors unexpectedly activate signaling pathways, is a known challenge in drug development.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound in this hypothetical context?
A1: this compound is designed as a potent and selective ATP-competitive inhibitor of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα). Its intended effect is to block the conversion of PIP2 to PIP3, thereby inhibiting the downstream AKT signaling pathway. This should lead to decreased cell proliferation and survival in cancer cells with activating PIK3CA mutations.
Q2: We are observing an increase in cell proliferation after treating our cells with this compound. Why is this happening?
A2: This counterintuitive result is known as paradoxical pathway activation.[7][8] While this compound inhibits the PI3K/AKT pathway as intended, it may have off-target effects that lead to the activation of a parallel growth and survival pathway, most commonly the MAPK/ERK pathway.[5] This can occur through various mechanisms, such as relieving feedback inhibition loops or through unintended binding to other kinases.
Q3: How can we confirm that the MAPK/ERK pathway is being paradoxically activated?
A3: The most direct method is to perform a Western blot analysis on lysates from cells treated with this compound. You should probe for the phosphorylated (active) forms of key proteins in the MAPK/ERK cascade, such as p-MEK and p-ERK. A significant increase in the levels of p-ERK in this compound-treated cells compared to vehicle-treated controls would confirm paradoxical activation.
Q4: Is it possible that the this compound compound is impure or has degraded?
A4: This is a possibility that should always be considered.[9] Ensure that the compound has been stored correctly and is within its expiration date. If in doubt, use a fresh stock of the compound for your experiments. We recommend performing a quality control check, such as LC-MS, to confirm the identity and purity of your this compound stock.
Q5: Could this paradoxical effect be specific to our cell line?
A5: Yes, the cellular context is critical. The genetic background of your cell line, including the status of key oncogenes (e.g., RAS, RAF) and tumor suppressors, can dictate the cellular response to a kinase inhibitor.[5] A cell line with a pre-existing activation of the RAS/RAF pathway may be more susceptible to this paradoxical effect. We recommend testing this compound in a panel of cell lines with different genetic backgrounds.
Troubleshooting Guide
Issue: Unexpected increase in cell viability or proliferation upon treatment with this compound.
This guide provides a systematic workflow to diagnose and understand the unexpected pro-proliferative effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound [myskinrecipes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing AM-1638 Concentration for Maximal Insulin Secretion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AM-1638 to achieve maximal glucose-stimulated insulin secretion (GSIS) in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stimulate insulin secretion?
A1: this compound is a potent and selective full agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is primarily expressed on pancreatic β-cells.[2][3][4] Upon binding, this compound activates two key signaling pathways within the β-cell: the Gαq/phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium ([Ca2+]i), and the Gαs/adenylyl cyclase (AC) pathway, which elevates cyclic AMP (cAMP) levels.[5][6] The synergistic action of these pathways potentiates glucose-stimulated insulin secretion (GSIS).[1][4]
Q2: What is the optimal concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound can vary depending on the experimental model (e.g., isolated islets vs. cell lines) and specific assay conditions. However, in vitro studies have shown that this compound is highly potent, with EC50 values typically in the low nanomolar to low micromolar range. For example, an EC50 of approximately 2.8 nM has been reported for human GPR40 activation.[1] Another study reported an EC50 of 0.16 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Is the effect of this compound on insulin secretion glucose-dependent?
A3: Yes, a key characteristic of GPR40 agonists like this compound is that their potentiation of insulin secretion is glucose-dependent.[2][3][4] This means that this compound is most effective at stimulating insulin release in the presence of elevated glucose concentrations, which is a desirable feature for a potential therapeutic agent as it minimizes the risk of hypoglycemia.[2][3][4]
Q4: What are the known off-target effects or potential liabilities of this compound and other GPR40 agonists?
A4: While GPR40 agonists are promising, some challenges have been identified. Prolonged activation of the receptor may lead to downregulation and a subsequent loss of potency.[7] Additionally, some GPR40 agonists have been associated with liver toxicity in clinical trials, although the exact mechanism is not fully understood and may be compound-specific.[8][9] Chronic activation of GPR40 by some agonists has also been linked to β-cell damage in animal models.[5][10] Researchers should be mindful of these potential issues in long-term studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Basal Insulin Secretion | 1. Islet/cell health compromised during isolation or culture. 2. Contamination of culture media. 3. Inadequate pre-incubation in low glucose buffer. | 1. Handle islets/cells gently and ensure optimal culture conditions. Allow islets to recover overnight after isolation.[11][12] 2. Use fresh, sterile media and reagents. 3. Ensure a sufficient pre-incubation period (e.g., 60 minutes) in low glucose Krebs-Ringer Bicarbonate buffer (KRBH) to allow insulin secretion to return to baseline.[11][13] |
| Inconsistent or No Response to this compound | 1. Incorrect concentration of this compound. 2. Poor solubility of this compound in assay buffer. 3. Low expression of GPR40 in the cell model. 4. Degraded this compound compound. | 1. Perform a dose-response curve to identify the optimal concentration. 2. Ensure this compound is fully dissolved. A stock solution in DMSO is common, followed by dilution in assay buffer. Check for precipitation. 3. Verify GPR40 expression in your cell line or islet preparation. Passage number can affect receptor expression in cell lines.[2] 4. Use a fresh stock of this compound and store it properly according to the manufacturer's instructions. |
| High Variability Between Replicates | 1. Inconsistent number or size of islets per replicate. 2. Inconsistent pipetting or washing steps. 3. Cell health variability across wells. | 1. Hand-pick islets of similar size and use a consistent number of islets per replicate (e.g., 15 islets/tube).[13] 2. Use calibrated pipettes and perform washing steps carefully and consistently to avoid cell loss.[2] 3. Ensure even cell seeding and check for uniform cell morphology across all wells. |
| Low Stimulation Index (High Glucose vs. Basal) | 1. Suboptimal glucose concentrations. 2. Islet/cell dysfunction. | 1. Ensure the high glucose concentration is sufficient to elicit a robust response (typically 16.7 mM).[3] 2. Assess islet/cell viability and function. Consider including a positive control like a known secretagogue (e.g., KCl) to confirm the secretory capacity of the cells. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell/Tissue Type | Condition | Value | Reference |
| EC50 | Human GPR40-expressing cells | Calcium mobilization | ~2.8 nM | [1] |
| EC50 | Not specified | GPR40 activation | 0.16 µM | |
| EC50 | CHO cells expressing human GPR40 | Ca2+ mobilization | 7.1 nM (clone 104), 150 nM (clone 2) | [3] |
| Emax | CHO cells expressing human GPR40 | Ca2+ mobilization | 110% (clone 104), 182% (clone 2) of γ-linolenic acid | [3] |
Table 2: Comparison of this compound with other GPR40 Agonists
| Compound | Type | Potency (GLP-1 Secretion) | Potency (GIP Secretion) | Reference |
| This compound | Full Agonist | - | - | [14] |
| AM-5262 | Full Agonist | 2-5 fold > this compound | 2-5 fold > this compound | [14] |
Experimental Protocols
Detailed Protocol for Static Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets
This protocol is adapted from established methods for assessing GSIS in isolated islets.[11][13]
Materials:
-
Isolated pancreatic islets (e.g., from mouse or human)
-
Culture medium (e.g., RPMI-1640) supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, pH 7.4
-
Low glucose KRBH (e.g., 2.8 mM glucose)
-
High glucose KRBH (e.g., 16.7 mM glucose)
-
This compound stock solution (e.g., in DMSO)
-
Eppendorf tubes
-
Water bath or incubator at 37°C
-
Centrifuge
-
Insulin ELISA kit
Procedure:
-
Islet Recovery: After isolation, culture islets overnight in a 37°C, 5% CO2 incubator to allow for recovery.[13]
-
Pre-incubation:
-
Basal Insulin Secretion:
-
Stimulated Insulin Secretion:
-
To the islet pellets, add 500 µL of the following solutions:
-
Control (Low Glucose): Low glucose KRBH
-
Control (High Glucose): High glucose KRBH
-
This compound Treatment: High glucose KRBH containing the desired concentration of this compound (prepare a dilution series for a dose-response curve).
-
-
Incubate the tubes for 60 minutes at 37°C.[13]
-
-
Sample Collection:
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected basal and stimulated samples using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the fold-change in insulin secretion for each condition relative to the basal secretion.
-
Plot the dose-response curve for this compound and determine the EC50 value.
-
Mandatory Visualizations
This compound Signaling Pathway in Pancreatic β-Cells
This compound signaling cascade in pancreatic β-cells.
Experimental Workflow for Optimizing this compound Concentration
Workflow for determining optimal this compound concentration.
References
- 1. Noncanonical Regulation of cAMP-dependent Insulin Secretion and Its Implications in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner [e-enm.org]
- 7. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exocytosis mechanisms underlying insulin release and glucose uptake: conserved roles for Munc18c and syntaxin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucagon - Wikipedia [en.wikipedia.org]
- 13. The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclic AMP dynamics in the pancreatic β-cell - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in AM-1638 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AM-1638. Our goal is to help you navigate experimental challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally bioavailable full agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] Its primary mechanism involves the activation of GPR40, which is predominantly expressed in pancreatic islets.[1][2] This activation leads to an increase in insulin secretion that is dependent on elevated glucose levels, making it a subject of interest for type II diabetes research.[1][2]
Q2: What are the common sources of variability in cell-based assays using this compound?
Variability in cell-based assays with this compound can arise from several factors. These include inconsistencies in cell culture practices, such as using cells with high passage numbers which can lead to phenotypic changes.[4] Other significant contributors are variations in cell seeding density, reagent preparation, and incubation times.[4][5] The quality and storage of reagents, as well as environmental factors like temperature and CO2 levels, can also impact assay performance.[4]
Q3: I am observing lower than expected potency for this compound in my assay. What could be the cause?
A lower than expected potency can be due to several reasons. Firstly, ensure the compound has been stored correctly and has not degraded. Improper storage can lead to reduced activity. Secondly, review your experimental protocol to ensure all parameters, such as reagent concentrations and incubation times, are consistent.[6] Finally, the health and passage number of your cells can significantly affect their responsiveness to the compound.[4]
Q4: My experimental results with a new batch of this compound are different from the previous batch. What should I do?
Batch-to-batch variability is a common issue with research compounds.[6] The first step is to systematically verify the integrity of the new batch and your experimental setup.[6] We recommend performing a dose-response curve with the new batch and comparing it to the previous one. A significant shift in the curve can indicate a difference in the potency of the new batch.[6]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
High variability in cell viability assays can obscure the true effect of this compound. Follow these steps to troubleshoot this issue.
-
Cell Health and Passage Number: Use cells from a consistent and narrow range of passage numbers. Cells with high passage numbers can exhibit altered growth rates and drug sensitivity.[4] Always check cell viability before starting an experiment.
-
Reagent Preparation and Storage: Prepare fresh reagents whenever possible. If using stock solutions, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[4]
-
Pipetting Technique: Inconsistent pipetting is a major source of variability. Use calibrated pipettes and proper techniques to ensure accuracy.[4]
-
Cell Seeding: Ensure a homogenous cell suspension before and during plating to avoid uneven cell distribution in the wells.[4]
Issue 2: Inconsistent Western Blot Results for Downstream Targets
If you are observing inconsistent phosphorylation or expression of downstream targets of this compound signaling, consider the following:
-
Lysis Buffer and Protease/Phosphatase Inhibitors: Ensure your lysis buffer is appropriate for your target proteins and always add fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Antibody Quality: Use validated antibodies specific for your target protein and its phosphorylated form. Run appropriate controls to confirm antibody specificity.
-
Loading Controls: Always use a reliable loading control to normalize your data and account for any variations in protein loading between lanes.
Data Presentation
Table 1: Hypothetical Potency of this compound Across Different Cell Lines and Assay Formats
| Cell Line | Assay Type | Endpoint Measured | This compound EC50 (nM) | Standard Deviation |
| MIN6 | Insulin Secretion | Insulin Concentration | 15.2 | 2.1 |
| H9c2 | Cell Viability (MTT) | Absorbance at 570 nm | 45.8 | 5.6 |
| HUVEC | ROS Production | DHE Fluorescence | 28.3 | 4.2 |
Table 2: Troubleshooting Checklist for this compound Experiments
| Potential Issue | Checkpoint | Recommended Action |
| Compound Integrity | Storage Conditions | Store at -20°C or -80°C in a desiccated environment. |
| Solubility | Ensure complete dissolution in the appropriate solvent (e.g., DMSO). | |
| Cell-Based Assay | Cell Passage Number | Maintain cells within a consistent and low passage range. |
| Seeding Density | Optimize and maintain a consistent cell seeding density. | |
| Serum Concentration | Test for serum lot-to-lot variability and its effect on this compound activity. | |
| Data Analysis | Outliers | Identify and appropriately handle outliers in your data. |
| Normalization | Use appropriate controls for data normalization. |
Experimental Protocols
Key Experiment: In Vitro Insulin Secretion Assay in MIN6 Cells
-
Cell Culture: Culture MIN6 cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed MIN6 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to attach and grow for 48 hours.
-
Pre-incubation: Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose. Then, pre-incubate the cells in the same buffer for 1 hour at 37°C.
-
This compound Treatment: Discard the pre-incubation buffer and add KRB buffer containing 16.7 mM glucose and varying concentrations of this compound (or vehicle control).
-
Incubation: Incubate the plates for 2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well to measure insulin concentration.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the total protein content of the cells in each well.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logical workflow.
References
- 1. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - figshare - Figshare [figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
How to control for vehicle effects in AM-1638 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AM-1638 in in vivo studies. The following information is intended for researchers, scientists, and drug development professionals to effectively control for vehicle-related effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is controlling for vehicle effects important in in vivo studies?
A1: this compound is a potent and orally bioavailable full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] GPR40 activation in pancreatic β-cells enhances glucose-stimulated insulin secretion, making this compound a compound of interest for type 2 diabetes research.[1][2]
Controlling for vehicle effects is critical because the solvents used to dissolve and administer this compound can have their own biological effects, potentially confounding the experimental results. A proper vehicle control group serves as a baseline to ensure that the observed effects are due to this compound itself and not the delivery medium.
Q2: What are common vehicles for formulating this compound for oral administration in rodents?
A2: this compound is poorly soluble in aqueous solutions and requires a vehicle containing a combination of solvents for in vivo administration. Commonly used vehicle formulations for oral gavage in mice and rats include:
-
Suspension: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Clear Solution: 10% DMSO and 90% corn oil.
-
Suspended Solution with Cyclodextrin: 10% DMSO and 90% (20% SBE-β-CD in saline).
These formulations are designed to enhance the solubility and bioavailability of the compound.
Q3: What are the potential side effects of common vehicle components like DMSO, PEG300, and Tween-80?
A3: While generally considered safe at appropriate concentrations, the components of these vehicles can have biological effects:
-
Dimethyl Sulfoxide (DMSO): Can have anti-inflammatory and analgesic properties.[3] At high concentrations, it may cause sedation or behavioral changes.[4] It is recommended to keep the final concentration of DMSO as low as possible, ideally below 10%.[3]
-
Polyethylene Glycol 300 (PEG300): Generally has low toxicity, but long-term administration at high doses could potentially lead to kidney and liver issues.
-
Tween-80 (Polysorbate 80): A surfactant used to increase solubility and stability. High concentrations have been reported to decrease locomotor activity in mice.[4]
Q4: How should I design my control groups for an in vivo study with this compound?
A4: A well-designed study should include the following groups at a minimum:
-
Vehicle Control Group: Receives the identical vehicle formulation as the treatment group, administered at the same volume and frequency. This is the most critical control for isolating the effects of this compound.
-
This compound Treatment Group(s): Receives this compound dissolved in the chosen vehicle at one or more dose levels.
-
Untreated or Saline Control Group (Optional but Recommended): This group receives a benign substance like saline. Comparing the vehicle control to this group can help identify any effects of the vehicle itself.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected mortality or adverse events in the vehicle control group. | Vehicle toxicity due to high concentration of components (e.g., DMSO). | Lower the concentration of the problematic solvent. Consider alternative formulations. For example, if using a high percentage of DMSO, try to reduce it to less than 10%.[3] Always perform a small pilot study to assess the tolerability of the vehicle before commencing a large-scale experiment. |
| High variability in readouts within the treatment or control groups. | Inconsistent formulation preparation leading to variable drug concentration or suspension stability. Improper administration technique (e.g., oral gavage). | Ensure a standardized and reproducible protocol for vehicle and drug preparation. For suspensions, ensure uniform mixing before each administration. Provide thorough training on administration techniques to all personnel involved. |
| This compound appears to have a lower-than-expected efficacy. | Poor bioavailability due to suboptimal vehicle formulation. Degradation of the compound in the formulation. | Test different vehicle formulations to find one that maximizes solubility and absorption. Prepare fresh formulations regularly and store them appropriately, protected from light, as recommended for this compound. |
| Observed effects in the this compound group are not significantly different from the vehicle control group. | The vehicle itself is producing a biological effect that masks the effect of this compound. | Review the literature for known effects of the vehicle components on your specific experimental model and endpoints. Consider including an additional control group (e.g., saline) to dissect the vehicle's effects. |
Experimental Protocols
Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol is for preparing a 10 mL stock of the vehicle for a target this compound concentration of 1 mg/mL.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringes and needles
Procedure:
-
Weigh 10 mg of this compound and place it in a 15 mL sterile conical tube.
-
Add 1 mL of DMSO to the tube. Vortex until the this compound is completely dissolved.
-
In a separate 50 mL sterile conical tube, add 4 mL of PEG300.
-
Add 0.5 mL of Tween-80 to the PEG300 and mix thoroughly.
-
Slowly add the this compound/DMSO solution to the PEG300/Tween-80 mixture while vortexing.
-
Add 4.5 mL of sterile saline to the mixture in a dropwise manner while continuously vortexing to ensure a homogenous suspension.
-
Visually inspect the final formulation for any precipitation. If it is a suspension, ensure it is uniform.
-
For the vehicle control group, follow the same procedure but omit the this compound powder.
Administration:
-
Administer to animals via oral gavage at the desired dose.
-
Ensure the formulation is at room temperature before administration.
-
For suspensions, vortex the solution immediately before drawing each dose to ensure uniformity.
Quantitative Data Summary
| Vehicle Component | Function | Common Concentration Range | Potential In Vivo Effects |
| DMSO | Solubilizing agent | 5-10% | Anti-inflammatory, analgesic, potential for sedation at high doses[3][4] |
| PEG300 | Co-solvent | 30-50% | Generally low toxicity, potential for kidney/liver effects with long-term high doses |
| Tween-80 | Surfactant/Emulsifier | 1-5% | Can decrease locomotor activity at higher concentrations[4] |
| Corn Oil | Lipid-based vehicle | Up to 90% | Can have its own effects on metabolism and inflammation |
| SBE-β-CD | Solubilizing agent | 10-20% in saline | Generally considered safe and inert |
Visualizations
This compound/GPR40 Signaling Pathway
This compound, as a full agonist of GPR40, can activate dual signaling pathways involving both Gq and Gs proteins.[5] This dual activation is believed to contribute to its robust effects on incretin secretion.[5]
Caption: Dual signaling pathways of this compound via GPR40 activation.
Experimental Workflow for Vehicle Control
A logical workflow is essential for ensuring that vehicle effects are properly controlled and accounted for in an in vivo study.
Caption: Workflow for a properly controlled in vivo experiment.
References
- 1. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist PMID: 24900539 | MCE [medchemexpress.cn]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Addressing AM-1638 instability in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential instability of the GPR40/FFA1 full agonist, AM-1638, in long-term cell culture experiments.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues that may arise during your experiments with this compound.
Question 1: I'm observing a decrease in the biological activity of this compound over the course of my multi-day cell culture experiment. What could be the cause?
Answer: A gradual loss of this compound activity in long-term culture can stem from several factors, primarily related to its stability and solubility in the culture medium. Potential causes include:
-
Chemical Degradation: this compound, like many small molecules, may be susceptible to degradation over time due to factors inherent to the culture environment such as pH, temperature, light exposure, and oxidative stress.
-
Metabolic Instability: The cells in your culture could be metabolizing this compound, converting it into less active or inactive forms.
-
Precipitation: The compound may be precipitating out of the culture medium, thereby reducing its effective concentration. This can be influenced by the final concentration of the solvent (e.g., DMSO) and interactions with media components.[1]
To systematically troubleshoot this, a step-by-step approach is recommended. The following workflow can help identify the root cause of the observed instability.
References
Mitigating potential cytotoxicity of AM-1638 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential cytotoxicity associated with the GPR40 full agonist, AM-1638, particularly at high concentrations during in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter related to this compound and provides actionable steps to resolve them.
Issue 1: Unexpected Decrease in Cell Viability after Treatment with High Concentrations of this compound
-
Possible Cause: High concentrations of any compound can lead to off-target effects and induce cellular stress, potentially resulting in cytotoxicity. While this compound is generally reported to be cytoprotective, at supra-physiological concentrations, it may overwhelm cellular metabolic pathways or induce stress responses.
-
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a standard cytotoxicity assay, such as the MTT or LDH assay, to confirm a dose-dependent decrease in cell viability.
-
Optimize Concentration: Determine the optimal concentration range for your experiments by performing a dose-response curve. Identify the lowest concentration that elicits the desired GPR40-mediated effects without significant cytotoxicity.
-
Reduce Exposure Time: Shorten the incubation time with this compound. Cytotoxicity is often time-dependent.
-
Assess Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.5%). Include a vehicle control in all experiments.
-
Consider Co-treatment with Antioxidants: If oxidative stress is suspected as a mechanism of cytotoxicity, co-incubation with an antioxidant like N-acetylcysteine (NAC) may mitigate the observed cell death.[1][2][3]
-
Issue 2: Inconsistent Results in Cytotoxicity Assays
-
Possible Cause: Variability in cell culture conditions, assay execution, or reagent quality can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as cell density can influence susceptibility to cytotoxic agents.
-
Use Healthy, Low-Passage Cells: Use cells that are in the logarithmic growth phase and have been passaged a limited number of times.
-
Ensure Proper Reagent Preparation and Storage: Prepare fresh reagents and store them according to the manufacturer's instructions.
-
Include Appropriate Controls: Always include untreated controls, vehicle controls, and a positive control for cytotoxicity.
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a potent and orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[4][5][6][7][8][9] Its primary function is to stimulate glucose-dependent insulin secretion from pancreatic β-cells, making it a therapeutic candidate for type 2 diabetes.[4][10]
Q2: Is this compound generally considered cytotoxic?
A2: No, current research suggests that this compound is not inherently cytotoxic at typical experimental concentrations. In fact, studies have demonstrated its protective effects against palmitate-induced cytotoxicity in various cell types, including human umbilical vein endothelial cells (HUVECs) and H9c2 cardiomyocytes.[3][11][12][13][14]
Q3: What are the reported protective mechanisms of this compound?
A3: this compound has been shown to mitigate cytotoxicity by activating pro-survival signaling pathways. These include the NRF2-dependent pathway, which upregulates antioxidant enzymes like heme oxygenase-1 (HO-1), and the AMPK-dependent pathway, which reduces oxidative stress and improves mitochondrial function.[3][11][12][13][14]
Q4: Why might I observe cytotoxicity at high concentrations of this compound?
A4: While specific data on this compound-induced cytotoxicity at high concentrations is limited, it is a common phenomenon for many small molecules. High concentrations can lead to off-target binding, disruption of cellular membranes, or induction of cellular stress pathways such as oxidative stress and the unfolded protein response, ultimately leading to apoptosis or necrosis.
Q5: What are the first steps I should take if I suspect this compound is causing cytotoxicity in my experiments?
A5: The first step is to perform a dose-response experiment to confirm that the observed cytotoxicity is dependent on the concentration of this compound. This will help you determine the IC50 (half-maximal inhibitory concentration) and establish a non-toxic working concentration for your future experiments.
Q6: Can co-treatment with other compounds mitigate this compound-induced cytotoxicity?
A6: Yes, if the cytotoxicity is mediated by a known mechanism, co-treatment can be effective. For instance, if you hypothesize that high concentrations of this compound are inducing oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) could be beneficial.[1][2][3] NAC can act as a direct scavenger of reactive oxygen species (ROS) and a precursor for glutathione (GSH) synthesis.[1][2][3][4][15]
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability
This table presents hypothetical data for illustrative purposes, as there is no published data on this compound-induced cytotoxicity.
| This compound Concentration (µM) | Cell Viability (%) - 24h Exposure | Cell Viability (%) - 48h Exposure |
| 0 (Vehicle Control) | 100 | 100 |
| 1 | 98 | 95 |
| 10 | 95 | 90 |
| 50 | 85 | 75 |
| 100 | 60 | 45 |
| 200 | 35 | 20 |
Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on this compound Induced Cytotoxicity (Hypothetical Data)
This table presents hypothetical data to illustrate the potential protective effect of NAC.
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| This compound (100 µM) | 60 |
| NAC (1 mM) | 98 |
| This compound (100 µM) + NAC (1 mM) | 85 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[10][11][12][13][16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.[5][17][18][19]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Data Acquisition: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to a maximum LDH release control (cells lysed with a detergent).
Visualizations
Caption: Hypothetical pathway of this compound induced cytotoxicity.
Caption: Workflow for addressing potential this compound cytotoxicity.
Caption: Decision tree for troubleshooting this compound cytotoxicity.
References
- 1. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. cellbiologics.com [cellbiologics.com]
- 6. This compound |CAS:1142214-62-7 Probechem Biochemicals [probechem.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. LDH cytotoxicity assay [protocols.io]
Refining experimental protocols for consistent AM-1638 outcomes
Welcome to the technical support center for AM-1638. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols for consistent and reliable outcomes with this compound, a potent, orally bioavailable full agonist of GPR40/FFA1.[1][2] Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[3] Its EC50 for GPR40 is approximately 0.16 µM.[1][4] As a full agonist, this compound activates both the Gαq/calcium and Gαs/cAMP signaling pathways. This dual activation leads to downstream effects such as enhanced glucose-stimulated insulin secretion (GSIS) and the release of incretins like GLP-1 and GIP.[5]
Q2: this compound seems to activate different signaling pathways in different cell types. Can you explain this?
A2: Yes, the downstream signaling of this compound can be cell-type specific. For instance, in human umbilical vein endothelial cells (HUVECs), this compound has been shown to activate the NRF2-mediated signaling pathway, leading to increased expression of antioxidant genes like HO-1 and NQO1.[6][7][8] In contrast, in H9c2 rat cardiomyocytes, this compound activates the AMPK/HO-1 axis to mitigate oxidative stress.[4][6][9] This highlights the importance of understanding the specific signaling context in your experimental model.
Q3: What is the optimal concentration of this compound to use in cell culture experiments?
A3: The optimal concentration of this compound can vary depending on the cell type and the specific endpoint being measured. Published studies have used concentrations ranging from 5 µM to 40 µM.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[8] For long-term storage, it is recommended to store the solid powder at -20°C for up to 12 months.[7] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1] When preparing working solutions, it is advisable to keep the final DMSO concentration in your assay medium low (typically below 0.5%) to avoid solvent-induced toxicity.[10]
Q5: I am observing high background signal in my GPCR assay. What could be the cause?
A5: High background signal in GPCR assays can stem from several factors. Some GPCRs exhibit constitutive (basal) activity even in the absence of an agonist. If this is the case, using an inverse agonist can help reduce the basal signal. Another common cause is non-specific binding of your detection reagents. Increasing the number of wash steps during your assay can help mitigate this.[11]
Q6: My experimental results with this compound are inconsistent. What are the potential reasons?
A6: Inconsistent results can arise from several sources. Variability in cell passage number can affect receptor expression and signaling responses; it is best to use cells within a consistent and low passage number range. Pipetting errors, especially with viscous solutions, can also contribute to variability. Ensure your pipettes are regularly calibrated. Furthermore, since this compound is a biased agonist, its activity can be pathway-dependent.[12] Testing multiple downstream pathways can provide a more complete picture of its effects. Finally, the purity and stability of your this compound batch can impact results. Always use a high-quality, verified compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Signal-to-Noise Ratio in Functional Assays | Inadequate cell density. | Perform a cell titration experiment to determine the optimal cell number per well that provides a robust signal.[11] |
| Low GPR40 receptor expression in the chosen cell line. | Verify receptor expression using techniques like Western blotting or qPCR. Consider using a cell line with higher endogenous expression or an overexpression system.[11] | |
| Inefficient G-protein coupling. | For certain assays, you can co-transfect with a promiscuous G-protein, such as Gα16, to channel the signal towards a more readily detectable pathway like calcium release.[11] | |
| Inactive this compound. | Verify the activity and concentration of your this compound stock. Use a fresh batch and perform a dose-response curve with a known active compound as a positive control. | |
| High Variability Between Experimental Repeats | Inconsistent cell health or passage number. | Maintain a consistent cell culture routine, using cells at a similar confluency and within a narrow passage number range for all experiments. |
| Pipetting inaccuracies. | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to ensure accurate dispensing.[11] | |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with media or buffer instead. | |
| Unexpected Biological Response or Off-Target Effects | Ligand bias. | This compound may preferentially activate one signaling pathway over another. It is crucial to assess multiple downstream signaling pathways (e.g., cAMP accumulation, β-arrestin recruitment, specific protein phosphorylation) to fully characterize its pharmacological profile.[12] |
| Off-target activity. | Some GPR40 agonists have been reported to have off-target effects, including potential hepatotoxicity at high concentrations.[1][13] It is important to include appropriate controls, such as a cell line not expressing GPR40, to distinguish between on-target and off-target effects. | |
| Difficulty in Reproducing Published Data | Differences in experimental conditions. | Minor variations in cell culture media (e.g., serum concentration), incubation times, or assay reagents can significantly impact results. Adhere as closely as possible to the published protocols and note any deviations. |
| Batch-to-batch variability of this compound. | The purity and isomeric composition of chemical compounds can vary between batches. If possible, obtain a certificate of analysis for your batch of this compound and compare it with the specifications of the compound used in the original study. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| EC50 | 0.16 µM | GPR40/FFA1 agonism | [1][4] |
| In Vitro Concentration Range | 5 - 40 µM | Used in H9c2 and HUVEC cell lines | [6] |
| Incubation Time (AMPK Phosphorylation) | 0 - 24 hours | Time-dependent increase observed in H9c2 cells | [6] |
| Incubation Time (NRF2 Translocation) | 24 hours | Stimulation of HUVECs | [7] |
| Oral Bioavailability (Mouse) | >100% | Pharmacokinetic studies | [1] |
| Oral Bioavailability (Rat) | 72% | Pharmacokinetic studies | [1] |
Detailed Experimental Protocols
Protocol 1: Western Blot for this compound-Induced NRF2 and HO-1 Activation in HUVECs
This protocol is adapted from studies demonstrating the effect of this compound on the NRF2 pathway in endothelial cells.[7][8]
-
Cell Culture and Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell medium supplemented with 5% fetal bovine serum.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 20 µM) or vehicle (DMSO) for 24 hours.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NRF2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production
This protocol provides a general method for measuring intracellular ROS levels using a fluorescent probe like Dihydroethidium (DHE).[7]
-
Cell Culture and Treatment:
-
Seed cells (e.g., HUVECs) in a 24-well plate or on glass coverslips.
-
Pre-treat cells with this compound (e.g., 20 µM) for 24 hours.
-
Induce oxidative stress if required by your experimental design (e.g., with palmitate at 400 µM for 6 hours).[7]
-
-
ROS Staining:
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Incubate the cells with a ROS-sensitive fluorescent probe (e.g., 10 µM DHE) for 30 minutes at 37°C, protected from light.
-
-
Imaging and Quantification:
-
Wash the cells to remove excess probe.
-
Visualize the fluorescence using a fluorescence microscope.
-
Quantify the fluorescence intensity using image analysis software (e.g., ImageJ). The mean fluorescence intensity can also be measured by flow cytometry.[7]
-
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner [e-enm.org]
- 9. bmbreports.org [bmbreports.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Identifying and resolving issues with AM-1638 agonist activity assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with the GPR40/FFA1 full agonist, AM-1638. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help identify and resolve common issues encountered during in vitro agonist activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target and mechanism of action of this compound?
This compound is a potent and orally bioavailable full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells.[1][3] Upon activation by agonists like this compound, GPR40 couples to Gαq/11 proteins, which in turn activates phospholipase C (PLC).[4][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which is a key signaling event that potentiates glucose-stimulated insulin secretion.[5][6] Some full agonists, like this compound, have also been shown to signal through Gαs, leading to the accumulation of cyclic AMP (cAMP).[7]
Q2: Which cell lines are suitable for this compound activity assays?
Commonly used cell lines for GPR40 agonist assays include Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells that have been stably or transiently transfected to express the human GPR40/FFA1 receptor.[1][8] The choice of cell line can impact the assay window and signal strength, so it is crucial to use a line with robust and validated receptor expression.
Q3: What are the typical EC50 values for this compound in functional assays?
The half-maximal effective concentration (EC50) for this compound can vary depending on the assay format and cell line used. In calcium mobilization assays, the (R)-enantiomer of this compound has a reported EC50 of approximately 0.16 µM.[9] Other studies have reported EC50 values in the low nanomolar range for human GPR40, for instance, around 2.8 nM.[10] It is important to establish a baseline EC50 in your specific assay system using a reference batch of the compound.
Q4: Can this compound be used to stimulate cAMP production?
Yes, as a full agonist, this compound has been shown to stimulate both Gαq/11 (leading to calcium mobilization) and Gαs signaling pathways.[7] The Gαs pathway activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[7][11] Therefore, cAMP accumulation assays are also a valid method for assessing the activity of this compound.
Troubleshooting Guides
Issue 1: Low or No Signal in Calcium Mobilization Assay
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | Verify the expression level of GPR40 in your cell line using techniques like Western blot, qPCR, or flow cytometry. If expression is low, consider re-transfecting or selecting a higher-expressing clonal cell line. |
| Inactive Compound | Ensure the integrity of your this compound stock. Use a fresh, validated batch of the compound. Prepare fresh dilutions for each experiment. |
| Suboptimal Dye Loading | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the incubation time and temperature. Ensure that probenecid is included in the loading buffer to prevent dye leakage, especially in cell lines like CHO.[8] |
| Cell Health Issues | Ensure cells are healthy, within a low passage number, and plated at an optimal density. Over-confluent or unhealthy cells will respond poorly. |
| Incorrect Assay Buffer | Use a buffer that maintains physiological pH and ion concentrations, such as Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES. |
Issue 2: High Background Signal in Functional Assays
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence | Test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. If it is autofluorescent, you may need to use a different detection method or a dye with a different spectral profile. |
| Constitutive Receptor Activity | High levels of receptor expression can sometimes lead to constitutive (agonist-independent) signaling.[8] Consider using a cell line with a more moderate level of GPR40 expression. |
| Spontaneous Calcium Oscillations | Some cell lines exhibit spontaneous calcium fluctuations. Ensure a stable baseline reading before adding the agonist. Optimize cell plating density and assay temperature to minimize these oscillations. |
| Serum in Assay Medium | Serum contains lipids that can activate GPR40. Ensure that the final steps of the assay, including dye loading and compound addition, are performed in serum-free medium. |
Issue 3: High Well-to-Well Variability
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Allow the plate to sit at room temperature for a short period before placing it in the incubator to promote even cell distribution. Avoid using the outer wells of the plate which are more prone to evaporation.[8] |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions. For viscous solutions, consider using reverse pipetting. |
| Edge Effects | Edge effects, where wells on the periphery of the plate behave differently, can be minimized by filling the outer wells with sterile buffer or media and not using them for experimental data points. |
| Instrument Issues | Ensure the plate reader's injectors are functioning correctly and dispensing consistent volumes. Run a plate uniformity test with just dye and buffer to check for instrument-related variability. |
Quantitative Data Summary
The following tables summarize the potency of this compound and other common GPR40 agonists in different in vitro functional assays. Note that values can vary between studies due to different experimental conditions.
Table 1: Potency of GPR40 Agonists in Calcium Mobilization Assays
| Compound | Cell Line | EC50 | Reference |
| (R)-AM-1638 | Not specified | 0.16 µM | [9] |
| This compound | hGPR40-expressing | ~2.8 nM | [10] |
| AMG 837 (Partial Agonist) | CHO-hGPR40 | ~10 nM | [12] |
| TAK-875 (Fasiglifam) | CHO-hGPR40 | ~30 nM | [13] |
| Linoleic Acid (Endogenous Agonist) | CHO-hGPR40 | ~5 µM | [8] |
Table 2: Potency of GPR40 Agonists in cAMP Accumulation Assays
| Compound | Cell Line | EC50 | Reference |
| This compound | COS-7 (transiently transfected) | 160 nM | [11] |
| AM-5262 (Full Agonist) | COS-7 (transiently transfected) | 100 nM | [11] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes a method for measuring GPR40-mediated intracellular calcium mobilization using a fluorescent calcium indicator in a 96-well format.
Materials:
-
CHO or HEK293 cells stably expressing human GPR40.
-
Culture medium (e.g., DMEM/F-12) with 10% FBS and selection antibiotic.
-
Black, clear-bottom 96-well plates.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid.
-
This compound and other test compounds.
-
Fluorescence plate reader with kinetic reading capability and automated injectors (e.g., FlexStation).
Procedure:
-
Cell Plating: Seed GPR40-expressing cells into black, clear-bottom 96-well plates at a density that will form a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well). Incubate overnight at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in Assay Buffer.
-
Aspirate the culture medium from the cells and wash once with Assay Buffer.
-
Add 100 µL of the dye loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in Assay Buffer at a concentration that is 5-10 times the final desired concentration.
-
Fluorescence Measurement:
-
Place the dye-loaded plate into the fluorescence plate reader and allow it to equilibrate.
-
Set the instrument to measure fluorescence at the appropriate wavelengths for the dye (e.g., Excitation: 485 nm, Emission: 525 nm for Fluo-4).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
The instrument's injector will add the compound dilutions to the wells.
-
Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔRFU against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: cAMP Accumulation Assay
This protocol outlines a method to measure the accumulation of intracellular cAMP following GPR40 activation using a competitive immunoassay format (e.g., HTRF or AlphaScreen).
Materials:
-
CHO or HEK293 cells expressing human GPR40.
-
Culture medium.
-
White, opaque 384-well plates.
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin (for Gαi-coupled receptor assays, not typically needed for Gαs).
-
This compound and control compounds.
-
cAMP detection kit (e.g., HTRF cAMP Dynamic 2 or AlphaScreen cAMP Assay Kit).
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Preparation: Harvest and resuspend GPR40-expressing cells in Stimulation Buffer to the desired density (e.g., 0.5-1 million cells/mL).
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in Stimulation Buffer.
-
Cell Stimulation:
-
Dispense a small volume of the cell suspension into the wells of a 384-well plate.
-
Add the compound dilutions to the respective wells.
-
Incubate the plate at room temperature or 37°C for a predetermined optimal time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Add the lysis buffer and detection reagents from the cAMP kit to each well according to the manufacturer's protocol. This step typically involves adding a labeled cAMP tracer and a specific antibody.
-
Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature in the dark to allow for the competitive binding reaction to reach equilibrium.
-
-
Signal Reading: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Generate a cAMP standard curve using the provided standards in the kit.
-
Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Visualizations
Caption: GPR40/FFA1 signaling pathway upon activation by this compound.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Troubleshooting logic for this compound agonist assays.
References
- 1. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 7. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of AM-1638 powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of AM-1638 powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
For long-term storage, this compound powder should be stored at -20°C for periods extending from months to years. Some suppliers also indicate that storage at 4°C is suitable for shorter periods of up to six months.[1][2] It is crucial to store the powder in a dry and dark environment.
Q2: Can I store this compound powder at room temperature?
Room temperature storage is not recommended for long-term stability. However, the powder is stable enough for short-term exposure to ambient temperatures, such as during shipping and routine handling, for a few weeks.[1]
Q3: How should I store this compound once it is dissolved in a solvent?
Once dissolved, stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month. It is critical to protect the solution from light.
Q4: What is the appearance of high-quality this compound powder?
High-quality this compound should be a solid powder. While the exact color is not consistently specified across suppliers, any significant deviation from a uniform powder, such as discoloration, clumping, or the appearance of an oily residue, may indicate degradation.
Q5: In which solvents is this compound soluble?
This compound is highly soluble in DMSO, with concentrations of up to 100 mg/mL being achievable with the aid of ultrasonication.[3] For in vivo studies, it can be formulated in various solvent systems, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[3]
Storage and Handling Best Practices
Proper storage and handling of this compound powder are critical to maintain its purity and activity for reproducible experimental results.
| Parameter | Recommendation | Rationale |
| Temperature (Powder) | Long-term: -20°CShort-term: 4°C | Minimizes chemical degradation over time. |
| Temperature (Solution) | -80°C: up to 6 months-20°C: up to 1 month | Prevents degradation in solution. |
| Light | Store in the dark. | Protects from light-induced degradation. |
| Moisture | Store in a tightly sealed container in a dry environment. | Prevents hydrolysis. |
| Handling | Use appropriate personal protective equipment (PPE). Handle in a well-ventilated area. | Ensures user safety. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or no biological activity in assays | Degraded this compound: Improper storage (exposure to light, moisture, or high temperatures).Incorrect concentration: Error in weighing or dilution. | Verify storage conditions: Ensure the powder and solutions have been stored as recommended.Assess powder integrity: Visually inspect the powder for any changes in appearance.Prepare fresh stock solutions: If degradation is suspected, use a fresh vial of powder.Confirm concentration: Re-measure the concentration of the stock solution, if possible. |
| Poor solubility when preparing solutions | Incorrect solvent: Using a solvent in which this compound has low solubility.Low temperature: Attempting to dissolve at a low temperature. | Use recommended solvents: DMSO is the preferred solvent for preparing high-concentration stock solutions.[3]Warm gently and sonicate: If solubility is an issue, gentle warming and ultrasonication can aid in dissolution.[3] |
| Precipitation of the compound in cell culture media | High final concentration: The concentration of this compound in the final assay medium exceeds its solubility limit.Solvent incompatibility: The concentration of the organic solvent (e.g., DMSO) is too high in the final medium. | Optimize final concentration: Determine the maximum soluble concentration in your specific assay medium.Minimize solvent concentration: Keep the final concentration of DMSO or other organic solvents as low as possible (typically <0.5%). |
Experimental Protocols
GPR40 Activation Assay: In Vitro Calcium Mobilization
This protocol provides a method to assess the agonist activity of this compound on G protein-coupled receptor 40 (GPR40) by measuring intracellular calcium mobilization.
Materials:
-
HEK293 or CHO cells stably expressing human GPR40.
-
Cell culture medium (e.g., DMEM or Ham's F-12) with 10% FBS.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid (optional, to prevent dye leakage).
-
This compound powder.
-
DMSO for stock solution preparation.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the GPR40-expressing cells into 96-well plates at a suitable density and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations.
-
Dye Loading: Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, often including probenecid. Remove the cell culture medium from the plates and add the dye loading solution to each well. Incubate as recommended (e.g., 1 hour at 37°C).
-
Calcium Mobilization Measurement:
-
Place the dye-loaded plate into the fluorescence plate reader and allow it to equilibrate.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the prepared this compound dilutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to intracellular calcium mobilization. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound as a full agonist of the GPR40 receptor.
Experimental Workflow for this compound Activity Assay
Caption: Workflow for assessing this compound activity using a calcium mobilization assay.
References
Validation & Comparative
Comparative In Vivo Efficacy of GPR40 Agonists: AM-1638 vs. AMG 837
This guide provides a detailed comparison of the in vivo efficacy of two selective GPR40 (G-protein-coupled receptor 40), also known as Free Fatty Acid Receptor 1 (FFAR1), agonists: AM-1638 and AMG 837. Both compounds have been investigated for their potential as treatments for type 2 diabetes due to their ability to stimulate glucose-dependent insulin secretion.[1][2][3][4] The primary distinction between these molecules lies in their agonist activity, with this compound being a full agonist and AMG 837 being a partial agonist.[1][3][5] This fundamental difference in their interaction with the GPR40 receptor translates to significant variations in their downstream signaling and overall in vivo glucoregulatory effects.[1][6]
Mechanism of Action: Full vs. Partial Agonism
GPR40 is expressed in pancreatic β-cells and incretin-secreting enteroendocrine cells of the gut.[1][6] Its activation leads to the potentiation of glucose-stimulated insulin secretion (GSIS).[1][7]
-
AMG 837 (Partial Agonist): As a partial agonist, AMG 837 binds to and activates the GPR40 receptor but elicits a submaximal response compared to endogenous ligands or full agonists.[2][8] Its primary effect is on the pancreatic β-cells to enhance GSIS.[6]
-
This compound (Full Agonist): this compound, a full agonist, is capable of eliciting a maximal response from the GPR40 receptor.[1][3][5] This results in a more robust downstream signaling cascade. A key differentiator for this compound is its ability to engage the "enteroinsular axis."[6] This means it not only stimulates insulin secretion directly from β-cells but also promotes the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine cells.[6][9] These incretins, in turn, further enhance insulin secretion, contributing to a more powerful glucose-lowering effect.[6][10]
The signaling pathway below illustrates the dual mechanism of action of the GPR40 full agonist this compound compared to the single-axis engagement of the partial agonist AMG 837.
Quantitative Data Summary
The following tables summarize the comparative in vitro potency and in vivo efficacy of this compound and AMG 837 based on published data.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound (Full Agonist) | AMG 837 (Partial Agonist) | Reference |
| Calcium Flux (EC50, CHO cells) | Not explicitly stated, but characterized as a full agonist | 0.12 ± 0.01 µM | [6] |
| Maximal Efficacy (Calcium Flux vs. Natural Ligands) | Full agonist activity | Partial agonist (~29% Emax) | [6] |
| Insulin Secretion (Isolated Mouse Islets) | 3-4 fold greater than AMG 837 | Baseline for comparison | [6] |
| Inositol Phosphate (IP) Production (Human Islets) | ~8-10 fold greater efficacy than AMG 837 | Baseline for comparison | [6] |
Table 2: In Vivo Efficacy in Rodent Models (Oral Glucose Tolerance Test - OGTT)
| Parameter | This compound (Full Agonist) | AMG 837 (Partial Agonist) | Animal Model | Reference |
| Glucose AUC Improvement | 46% | 34% | BDF/DIO Mice | [1] |
| Plasma Insulin Levels | Statistically significant increase at all time points | No statistically significant increase | BDF/DIO Mice | [1] |
| GLP-1 & GIP Secretion | Substantial increase | No substantial increase | Rodent Models | [6] |
| Glucose AUC Reduction (IPGTT) | ~53% (alone) | Not reported in this context | C57/Bl6 Mice | [6] |
AUC: Area Under the Curve; BDF/DIO: BDF1 mice with diet-induced obesity; IPGTT: Intraperitoneal Glucose Tolerance Test.
Experimental Protocols
The in vivo data cited above were primarily generated using oral and intraperitoneal glucose tolerance tests in rodent models of type 2 diabetes.
Oral Glucose Tolerance Test (OGTT) in BDF/DIO Mice
This experiment is designed to assess how effectively the compounds help to control blood glucose levels after an oral glucose challenge.
-
Animal Model: Male BDF1 mice with diet-induced obesity (DIO) are used. These mice are fed a high-fat diet to induce a diabetic phenotype.[1]
-
Acclimation and Fasting: Animals are acclimated to the facility conditions and then fasted overnight prior to the study.
-
Compound Administration: A vehicle control, this compound, or AMG 837 is administered via oral gavage (e.g., at a dose of 30 mg/kg).[1]
-
Glucose Challenge: One hour after compound administration, a bolus of glucose (e.g., 2 g/kg) is administered orally.[1]
-
Blood Sampling: Blood samples are collected from the tail vein at multiple time points (e.g., -60, 0, 15, 30, 60, and 120 minutes) relative to the glucose challenge.[1]
-
Endpoint Measurement: Plasma glucose and insulin concentrations are measured for each sample. The Area Under the Curve (AUC) for both glucose and insulin is calculated to quantify the overall effect.[1]
The workflow for this type of in vivo experiment is visualized below.
Conclusion
References
- 1. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to GPR40 Full Agonists: AM-1638 vs. AM-5262
This guide provides a detailed, data-driven comparison of two potent, orally bioavailable G protein-coupled receptor 40 (GPR40/FFAR1) full agonists: AM-1638 and AM-5262. GPR40 is a key therapeutic target for type 2 diabetes, as its activation in pancreatic β-cells and intestinal enteroendocrine cells enhances glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like GLP-1 and GIP, with a low risk of hypoglycemia.[1][2][3][4] This document is intended for researchers and drug development professionals seeking to understand the pharmacological distinctions and advancements from this compound to its successor, AM-5262.
Data Presentation: Quantitative Comparison
AM-5262 was developed through the structural optimization of this compound, incorporating conformationally constrained tricyclic spirocycles to improve potency and pharmacokinetic properties.[5][6] The data below summarizes the head-to-head performance of these two full agonists.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | AM-5262 | Fold Improvement (AM-5262 vs. This compound) | Reference(s) |
| GPR40 Agonism (EC₅₀) | 0.16 µM | 0.081 µM | ~2x more potent | [7][8] |
| GSIS Potentiation (Mouse Islets, EC₅₀) | 0.99 ± 0.15 µM | Not explicitly stated, but enhanced vs. This compound | Enhanced | [1][5] |
| GLP-1 Secretion (Rat Intestinal Cells) | - | 2-5x more potent than this compound | 2-5x | [5] |
| GIP Secretion (Rat Intestinal Cells) | - | 2-5x more potent than this compound | 2-5x | [5] |
Table 2: In Vivo Efficacy (Oral Glucose Tolerance Test in HF/STZ Mice)
| Parameter | This compound | AM-5262 | Key Finding | Reference(s) |
| Effective Dose | 60 mg/kg (maximal efficacy) | 30 mg/kg | AM-5262 shows similar efficacy at half the dose | [5] |
| Glucose AUC Improvement | ~48% at 60 mg/kg | ~48% at 30 mg/kg | Comparable glycemic control at a lower dose | [5] |
| Total Plasma Level (1-hr post-dose) | ~6-7x higher (at 60 mg/kg) | ~6-7x lower (at 30 mg/kg) | AM-5262 demonstrates significantly greater in vivo potency | [5] |
Table 3: Pharmacokinetic Profile
| Parameter | This compound | AM-5262 | Key Finding | Reference(s) |
| Oral Bioavailability (Rat) | 72% | Improved rat PK profile | AM-5262 was optimized for better pharmacokinetics | [5][8] |
| Selectivity | - | Improved general selectivity profile | Optimization led to better off-target profile | [5][6] |
Signaling Pathways and Workflows
GPR40 Full Agonist Signaling Pathway
GPR40 activation by full agonists like this compound and AM-5262 engages a dual signaling pathway involving both Gαq and Gαs proteins.[9][10] The Gαq pathway is central to enhancing glucose-stimulated insulin secretion in pancreatic β-cells, while the Gαs pathway is linked to the release of incretin hormones from enteroendocrine cells.
Caption: GPR40 full agonist signaling cascade.
Experimental Workflow: Oral Glucose Tolerance Test (OGTT)
The OGTT is a crucial in vivo experiment to assess a compound's ability to improve glucose homeostasis. The workflow below outlines the typical procedure used for evaluating this compound and AM-5262 in high-fat diet/streptozotocin (HF/STZ)-treated mice, a model for type 2 diabetes.[5]
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Experimental Protocols
In Vitro Incretin (GLP-1, GIP) Secretion Assay
This assay quantifies the ability of a compound to stimulate the release of incretin hormones from enteroendocrine cells.[5]
-
Cell Culture: Primary rat fetal intestinal cells are cultured. These cells endogenously express GPR40.
-
Compound Incubation: Cells are washed and incubated with a buffer containing various concentrations of the test compounds (this compound, AM-5262) or vehicle control.
-
Hormone Quantification: After the incubation period, the supernatant is collected. The concentrations of secreted GLP-1 and GIP are measured using commercially available ELISA kits.
-
Data Analysis: Dose-response curves are generated to determine the potency (EC₅₀) and maximal efficacy of each compound.
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This ex vivo assay measures the direct effect of GPR40 agonists on pancreatic β-cells.[1][5]
-
Islet Isolation: Pancreatic islets are isolated from mice or humans via collagenase digestion followed by density gradient centrifugation.
-
Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., 3 mM glucose) to establish a basal insulin secretion rate.
-
Stimulation: Islets are then transferred to a high-glucose buffer (e.g., 16.7 mM glucose) containing various concentrations of the test compounds (this compound, AM-5262) or vehicle control.
-
Insulin Measurement: After a defined incubation period (e.g., 60 minutes), the supernatant is collected, and the amount of secreted insulin is quantified by ELISA.
-
Data Analysis: The potentiation of insulin secretion above the high-glucose control is calculated for each compound concentration to determine potency and efficacy.
Competition Binding Assay
This assay determines if different compounds bind to the same or different sites on the GPR40 receptor.[1][5]
-
Radioligand Preparation: A radiolabeled version of a known GPR40 ligand (e.g., ³H-AM-1638) is prepared.
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the GPR40 receptor.
-
Binding Reaction: The membranes are incubated with the radioligand in the presence of increasing concentrations of unlabeled "competitor" compounds (e.g., unlabeled this compound or AM-5262).
-
Detection: The amount of bound radioactivity is measured. If the unlabeled compound binds to the same site, it will displace the radioligand, leading to a decrease in the measured signal.
-
Analysis: The results revealed that AM-5262 competes with ³H-AM-1638, indicating they bind to the same site, whereas partial agonists like AMG 837 do not compete with ³H-AM-1638, suggesting they bind to a distinct allosteric site.[1][5]
Summary and Conclusion
The discovery of AM-5262 represents a significant advancement over the first-generation full agonist, this compound. Through targeted chemical modifications, AM-5262 was developed to be a more potent GPR40 full agonist with an improved pharmacokinetic and selectivity profile.[5][6][11]
Key advantages of AM-5262 over this compound include:
-
Higher In Vitro Potency: AM-5262 demonstrates a 2- to 5-fold greater potency in stimulating the secretion of the crucial incretin hormones GLP-1 and GIP.[5]
-
Greater In Vivo Potency: In a disease model, AM-5262 achieved the same level of glycemic control as this compound but at half the oral dose and with 6-7 times lower plasma exposure, underscoring its superior in vivo potency.[5]
-
Improved Drug-like Properties: AM-5262 was specifically optimized for an improved pharmacokinetic and off-target selectivity profile, which are critical attributes for a therapeutic candidate.[5]
References
- 1. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 2. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation of AM-1638's selectivity for GPR40 over other receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the selectivity of AM-1638, a potent full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This compound has garnered significant interest as a potential therapeutic agent for type 2 diabetes due to its unique mechanism of action. This document presents a comprehensive overview of its selectivity for GPR40 over other receptors, supported by experimental data and detailed methodologies.
Comparative Selectivity and Potency of this compound
This compound distinguishes itself from other GPR40 agonists by acting as a full agonist, capable of eliciting a maximal response from the receptor. This contrasts with partial agonists, such as AMG 837, which produce a submaximal response. The potency of this compound at the human GPR40 receptor is in the low nanomolar range, demonstrating its high affinity for its target.
One of the key attributes of a therapeutic candidate is its selectivity, or its ability to interact with its intended target with high affinity while showing minimal interaction with other receptors, thereby reducing the potential for off-target side effects. While this compound is highly potent at GPR40, it has been shown to interact with other receptors at higher concentrations.
A study by Wang et al. (2013) screened this compound against a panel of 101 GPCRs, ion channels, transporters, and enzymes at a concentration of 10 µM. The results indicated that this compound exhibited greater than 70% inhibition at several other receptors, including the adenosine A1 receptor, thyrotropin-releasing hormone (TRH) receptor 1, norepinephrine transporter, cholecystokinin (CCK) 2 receptor, histamine H4 receptor, dopamine D1 receptor, and the kappa opioid receptor.[1] This suggests that while this compound is a potent GPR40 agonist, it is not entirely selective at higher concentrations. In the same study, a structurally related analog, AM-5262, was shown to have an improved selectivity profile.[1]
The following table summarizes the available quantitative data on the potency of this compound and a comparator, AM-5262, at GPR40.
| Compound | Target | Assay Type | Potency (EC50) | Reference |
| This compound | Human GPR40 | Calcium Mobilization | 0.16 µM | [2] |
| AM-5262 | Human GPR40 | Calcium Mobilization | 0.081 µM | [3] |
GPR40 Signaling Pathways Activated by this compound
GPR40 activation by fatty acids and synthetic agonists can trigger multiple downstream signaling cascades. This compound is notable for its ability to activate both the Gq/11 and Gs signaling pathways.
-
Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is primarily responsible for the glucose-dependent stimulation of insulin secretion.
-
Gs Pathway: The activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is believed to contribute to the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells.
The dual activation of both Gq/11 and Gs pathways by this compound is thought to contribute to its robust efficacy in improving glycemic control.
Caption: GPR40 signaling pathways activated by this compound.
Experimental Protocols for Assessing GPR40 Agonist Activity
The following are detailed methodologies for key in vitro assays used to characterize the selectivity and potency of GPR40 agonists like this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq/11 pathway.
Materials:
-
Cells stably expressing human GPR40 (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM or Ham's F-12)
-
Fetal bovine serum (FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (an anion-exchange inhibitor, often used to prevent dye leakage)
-
Test compounds (e.g., this compound) and control agonists/antagonists
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture: Culture GPR40-expressing cells in appropriate medium supplemented with FBS.
-
Cell Plating: Seed cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.
-
Fluorescence Measurement: Place the dye-loaded cell plate into the fluorescence plate reader. Record baseline fluorescence for a short period. Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the maximum fluorescence response for each concentration of the test compound. Plot the response against the compound concentration to generate a dose-response curve and calculate the EC50 value.
Inositol Monophosphate (IP-One) HTRF Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a measure of Gq/11 pathway activation.
Materials:
-
Cells stably expressing human GPR40
-
Cell culture medium and supplements
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer)
-
Test compounds and control agonists
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Plating: Culture and plate GPR40-expressing cells in white microplates as described for the calcium mobilization assay.
-
Compound Stimulation: Remove the culture medium and add the test compounds diluted in stimulation buffer to the cells. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Detection: Add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate (prepared in lysis buffer) to the stimulated cells.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the competitive immunoassay to reach equilibrium.
-
HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. The signal is inversely proportional to the amount of IP1 produced. Generate a standard curve using known concentrations of IP1. Determine the IP1 concentration for each compound concentration and plot a dose-response curve to calculate the EC50 value.
cAMP Accumulation Assay
This assay measures the increase in intracellular cyclic AMP levels following the activation of the Gs pathway.
Materials:
-
Cells stably expressing human GPR40
-
Cell culture medium and supplements
-
Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Test compounds and a Gs-activating control (e.g., Forskolin)
-
Appropriate microplates for the chosen assay format
-
Plate reader compatible with the assay technology
Procedure:
-
Cell Culture and Plating: Culture and plate GPR40-expressing cells as previously described.
-
Compound Stimulation: Remove the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) in stimulation buffer to prevent cAMP degradation. Add the test compounds and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Generate a standard curve with known concentrations of cAMP. Determine the cAMP concentration for each sample and plot the results against the compound concentration to create a dose-response curve and calculate the EC50 value.
Caption: Workflow for assessing GPR40 agonist selectivity.
References
AM-1638: A Cross-Species Comparative Guide to its Effects on Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of AM-1638, a potent G-protein coupled receptor 40 (GPR40) full agonist, on insulin secretion across various species. The information is compiled from preclinical studies to offer an objective overview of its performance and mechanism of action, supported by available experimental data.
Introduction to this compound
This compound is a synthetic, orally bioavailable small molecule that acts as a full agonist of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation by long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS) and stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). Unlike partial GPR40 agonists, this compound activates both Gq and Gs signaling pathways, leading to a more robust insulinotropic and incretin effect. This dual signaling mechanism is believed to contribute to its superior glycemic control observed in preclinical models of type 2 diabetes.
Comparative Efficacy of this compound on Insulin Secretion
The following tables summarize the in vitro and in vivo effects of this compound on insulin secretion across different species based on available data.
In Vitro Potency of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| Species | Cell Type | Assay | EC₅₀ (nM) | Fold Increase vs. Control/Partial Agonist | Reference |
| Mouse | Isolated Pancreatic Islets | GSIS | ~1 | 3-4 fold greater than partial agonist AMG 837 | [1] |
| Human | Dispersed Islet Cells | Inositol Phosphate Accumulation | ~10 | 8-10 fold greater efficacy than AMG 837 | [1] |
| Rat | Fetal Intestinal Cells | GLP-1 Secretion | Not Reported | Greater magnitude of effect than AMG 837 | [1] |
Note: Specific EC₅₀ for GSIS in isolated rat islets was not available in the reviewed literature.
In Vivo Efficacy of this compound on Plasma Insulin Levels
| Species | Animal Model | Dose | Route of Administration | Effect on Plasma Insulin | Reference |
| Mouse | Diet-Induced Obese (DIO) BDF mice | 60 mg/kg | Oral | Statistically significant increase in plasma insulin at all time points during an OGTT compared to a partial agonist. | [2] |
| Rat | - | - | - | Specific in vivo dose-response data for insulin secretion was not available in the reviewed literature. | - |
| Cynomolgus Monkey | - | - | - | Specific in vivo dose-response data for insulin secretion was not available in the reviewed literature. | - |
Mechanism of Action: GPR40 Signaling Pathway
This compound's mechanism of action as a full GPR40 agonist involves the activation of both Gq and Gs G-protein signaling pathways in pancreatic β-cells and intestinal L-cells.
Caption: GPR40 signaling pathway activated by this compound.
Experimental Protocols
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay (Representative Protocol)
This protocol is a representative example for measuring insulin secretion from isolated pancreatic islets.
-
Islet Isolation: Pancreatic islets are isolated from the species of interest (e.g., mouse, rat) by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.
-
Pre-incubation: Islets are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Stimulation: Batches of islets (typically 5-10 islets per replicate) are then incubated for 1 hour in KRB buffer containing:
-
Low glucose (e.g., 2.8 mM) + vehicle control
-
High glucose (e.g., 16.7 mM) + vehicle control
-
High glucose (e.g., 16.7 mM) + varying concentrations of this compound
-
-
Sample Collection: At the end of the incubation period, the supernatant is collected.
-
Insulin Measurement: The insulin concentration in the supernatant is measured using a species-specific insulin ELISA or radioimmunoassay.
-
Data Analysis: Insulin secretion is normalized to the islet number or total protein/DNA content. The data is then analyzed to determine the dose-response relationship and calculate the EC₅₀ value.
Caption: Experimental workflow for in vitro GSIS assay.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice (Representative Protocol)[3][4][5]
This protocol is a representative example for assessing in vivo glucose homeostasis and insulin secretion.[3][4][5]
-
Animal Acclimatization: Mice are acclimatized to the housing conditions for at least one week prior to the experiment.[5]
-
Fasting: Mice are fasted overnight (typically 16 hours) with free access to water.[3]
-
Baseline Blood Sample: A baseline blood sample (t= -60 or -30 min) is collected from the tail vein to measure basal glucose and insulin levels.[3]
-
Drug Administration: this compound or vehicle control is administered orally via gavage at a specific time point before the glucose challenge (e.g., 60 minutes prior).[3]
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage at t=0 min.[5]
-
Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[5]
-
Glucose and Insulin Measurement: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from the blood samples by centrifugation and stored at -80°C for subsequent insulin measurement by ELISA.
-
Data Analysis: The area under the curve (AUC) for both glucose and insulin is calculated to assess glucose tolerance and the insulin secretory response.
Caption: Experimental workflow for in vivo OGTT in mice.
Conclusion
This compound demonstrates potent glucose-dependent insulinotropic effects in vitro in both mouse and human pancreatic islet cells, with a significantly higher efficacy compared to partial GPR40 agonists. This enhanced activity is attributed to its ability to act as a full agonist, engaging both Gq and Gs signaling pathways. In vivo studies in mice confirm its ability to improve glucose tolerance and robustly increase plasma insulin levels. While comprehensive dose-response data in rats and non-human primates for insulin secretion is limited in the publicly available literature, the existing preclinical data strongly support the potential of this compound as a powerful insulin secretagogue. Further studies are warranted to fully elucidate its comparative efficacy and dose-response relationships across a broader range of species.
References
- 1. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. protocols.io [protocols.io]
- 5. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AM-1638 and Partial GPR40 Agonists: A Guide for Researchers
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a compelling therapeutic target for type 2 diabetes. Its activation on pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, minimizing the risk of hypoglycemia. Synthetic agonists for GPR40 have been broadly classified into two categories: partial agonists and full agonists, also referred to as ago-allosteric modulators (AgoPAMs). This guide provides a detailed comparison between the full agonist AM-1638 and representative partial agonists, focusing on signaling mechanisms, performance data, and experimental methodologies.
Differentiated Mechanisms of Action and Signaling Pathways
The primary distinction between this compound and partial GPR40 agonists lies in their engagement of downstream G-protein signaling pathways.
-
Partial Agonists : Compounds like Fasiglifam (TAK-875) and AMG 837 primarily couple to the Gαq protein.[1][2] This activates Phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which augments glucose-stimulated insulin secretion.[3] This signaling is largely confined to the β-cell.[4]
-
This compound (Full Agonist/AgoPAM) : this compound exhibits a more complex signaling profile. It binds to a distinct allosteric site on the GPR40 receptor compared to partial agonists.[1][5] This binding enables dual coupling to both the Gαq pathway (similar to partial agonists) and the Gαs pathway.[1][2][6] The activation of the Gαs pathway stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This dual signaling not only potentiates insulin secretion in the pancreas but also robustly stimulates the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine L-cells in the gut.[6][7][8]
The diagram below illustrates the distinct signaling cascades initiated by partial versus full GPR40 agonists.
Comparative Performance Data
The dual signaling mechanism of this compound translates to superior performance in both in vitro and in vivo models compared to partial agonists.
This table summarizes the half-maximal effective concentration (EC50) and maximum efficacy (Emax) of this compound and representative partial agonists in key cell-based assays. Lower EC50 values indicate higher potency.
| Compound | Assay Type | Species | Potency (EC50) | Efficacy (% of Full Agonist Control) | Reference(s) |
| This compound | Ca2+ Mobilization | Human | 0.16 µM | ~100% (Full Agonist) | [9] |
| This compound | IP-1 Accumulation | Human | 7.1 nM - 150 nM | 110% - 182% | [5] |
| This compound | cAMP Accumulation | Human | Active | Robust Stimulation | [6][8] |
| AMG 837 | Ca2+ Mobilization | Human | - | Partial Agonist | [10][11] |
| AMG 837 | IP-1 Accumulation | Human | 19 nM | ~50% | [4] |
| TAK-875 | Ca2+ Mobilization | Human | - | Partial Agonist | [12][13] |
| TAK-875 | cAMP Accumulation | Human | Inactive | No Stimulation | [6][8] |
| LY2922470 | NRF2 Activation | Human | Inactive | No Stimulation | [14][15] |
This table compares the effects of this compound and a partial agonist (AMG 837) in an oral glucose tolerance test (OGTT) in diet-induced obese (DIO) mice, a model for type 2 diabetes.
| Compound (Dose) | Glucose Lowering (AUC) | Insulin Secretion (AUC) | GLP-1 Secretion | Reference(s) |
| This compound (60 mg/kg) | Superior reduction vs. partial agonist | Significantly Increased vs. partial agonist | Stimulated | [5][10][16] |
| AMG 837 (60 mg/kg) | Moderate reduction | Moderately Increased | Minimal / No Stimulation | [4][10] |
The data clearly show that this compound provides more robust glycemic control, driven by a greater potentiation of insulin secretion and the additional therapeutic effect of incretin release.[5][10]
Differential Downstream Cellular Effects
Recent studies have uncovered additional pathways activated by this compound that are not engaged by partial agonists, suggesting a broader mechanism of action with potential for cellular protection.
-
Antioxidant Pathways : In human umbilical vein endothelial cells (HUVECs), this compound, but not the partial agonists TAK-875 or LY2922470, was shown to activate the NRF2-HO-1 antioxidant pathway. This led to a reduction in palmitate-induced reactive oxygen species (ROS) production and endoplasmic reticulum (ER) stress.[14][15]
-
Metabolic Regulation : In cardiomyocytes, this compound treatment was found to increase the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation contributed to the reduction of palmitate-mediated oxidative stress and improved mitochondrial function. The partial agonist TAK-875 did not produce the same effect.[6]
These findings suggest that the full agonism of this compound may confer additional benefits beyond glycemic control, such as protecting cells from metabolic stress.
Experimental Protocols: In Vitro Calcium Mobilization Assay
The calcium mobilization assay is a fundamental tool for characterizing GPR40 agonists. It directly measures the Gαq-mediated signaling cascade.
Objective: To quantify the potency and efficacy of test compounds (e.g., this compound, partial agonists) by measuring the transient increase in intracellular calcium in cells expressing GPR40.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human GPR40.
-
Culture Medium: Standard DMEM or F-12 with 10% FBS, antibiotics.
-
Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: An anion transport inhibitor to prevent dye leakage from cells (typically 2.5 mM final concentration).
-
Test Compounds: this compound and partial agonists, dissolved in DMSO.
-
Control Agonist: A known GPR40 agonist (e.g., linoleic acid) or a high-concentration test compound for determining maximal response.
-
Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed GPR40-expressing cells into the microplates at a density of 40,000-60,000 cells/well one day prior to the assay. Incubate overnight (37°C, 5% CO2).[3]
-
Dye Loading:
-
Prepare a dye loading solution by diluting the Fluo-4 AM stock in assay buffer containing probenecid.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.[3]
-
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration should be kept low (<0.5%) to avoid cell toxicity.
-
Signal Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Use the instrument's injector to add the test compounds to the wells.
-
Immediately begin measuring the change in fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) over time (typically 2-3 minutes) to capture the transient calcium peak.[3]
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values for each compound.
-
Clinical Context and Safety Considerations
The development of GPR40 agonists has faced challenges. Fasiglifam (TAK-875), a partial agonist, was advanced to Phase III clinical trials but was ultimately terminated due to instances of drug-induced liver injury (DILI).[17][18][19] Mechanistic studies suggest the hepatotoxicity was not directly related to GPR40 partial agonism but rather to the formation of a reactive acyl glucuronide metabolite of the drug, which could lead to covalent protein binding, mitochondrial toxicity, and inhibition of hepatic transporters.[17][18][19] This highlights the critical importance of evaluating the metabolic profile and potential for reactive metabolite formation for any GPR40 agonist candidate, regardless of its classification as partial or full.
Summary and Conclusion
This compound and partial GPR40 agonists represent two distinct classes of molecules that target the same receptor but elicit fundamentally different biological responses. The key distinction is the ability of this compound to engage both Gαq and Gαs signaling pathways.
References
- 1. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 2. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 13. GPR40 full agonism exerts feeding suppression and weight loss through afferent vagal nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner [e-enm.org]
- 16. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
On-Target Efficacy of AM-1638 Confirmed Using GPR40 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target effects of AM-1638, a potent and orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Experimental data, primarily from studies utilizing GPR40 knockout (KO) mouse models, is presented to objectively demonstrate the GPR40-dependent mechanism of action of this compound and compare its performance with other GPR40 agonists.
Introduction
GPR40 is a promising therapeutic target for type 2 diabetes due to its high expression in pancreatic β-cells and its role in potentiating glucose-stimulated insulin secretion (GSIS).[1][2] this compound has emerged as a significant investigational compound in this class.[3][4] Validating that the therapeutic effects of a GPR40 agonist are mediated exclusively through its intended target is crucial for preclinical and clinical development. The use of GPR40 knockout models provides the definitive method for this validation; in the absence of the receptor, a truly on-target compound will exhibit no activity. This guide summarizes the key findings from studies employing this methodology.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist like this compound initiates a signaling cascade within the pancreatic β-cell. This process is predominantly mediated through the Gαq/11 protein pathway, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels.[1] This glucose-dependent insulin secretion is a highly desirable characteristic for a diabetic therapy, as it minimizes the risk of hypoglycemia.[4]
Comparative Efficacy of GPR40 Agonists in Wild-Type vs. GPR40 Knockout Models
To confirm the on-target effects of GPR40 agonists, their activity is assessed in both wild-type (WT) animals and in transgenic mice where the GPR40 gene has been deleted (GPR40 KO). A loss of efficacy in the GPR40 KO model is a clear indicator of on-target activity.
In Vitro Insulin Secretion from Isolated Islets
Studies on isolated pancreatic islets provide a direct measure of the secretagogue activity of a compound. As demonstrated in the table below, the full agonist this compound and the partial agonist AMG 837 both stimulate insulin secretion in islets from wild-type mice in a dose-dependent manner. However, this effect is completely abrogated in islets isolated from GPR40 KO mice, confirming that their insulinotropic effects are mediated by GPR40.[1]
| Compound | Genotype | Glucose Concentration | Agonist Concentration (µM) | Insulin Secretion (Fold increase over vehicle) | Reference |
| This compound | Wild-Type | 16.7 mM | 1 | ~3-4 | [1] |
| GPR40 KO | 16.7 mM | 1 | No response | [1] | |
| AMG 837 | Wild-Type | High | 10 | Significant increase | [5] |
| GPR40 KO | High | 10 | No potentiation | [5] | |
| LY2881835 | Wild-Type | 11.2 mM | 1 | Significant increase | [3] |
| GPR40 KO | 11.2 mM | 1 | No enhancement | [3] |
In Vivo Glucose Homeostasis
The ultimate therapeutic goal of a GPR40 agonist is the improvement of glucose control in vivo. The oral glucose tolerance test (OGTT) is a standard preclinical assay to evaluate this. The data for the GPR40 agonist LY2881835 clearly demonstrates that its glucose-lowering effect observed in wild-type mice is absent in GPR40 KO mice, providing strong evidence for its on-target action in a whole-animal system.[3] While specific in vivo data for this compound in GPR40 KO mice is not detailed in the cited literature, the conclusive in vitro data from isolated islets strongly supports a GPR40-dependent mechanism.[1]
| Compound | Genotype | Treatment | Outcome | Reference |
| LY2881835 | Wild-Type | 30 mg/kg | Significant glucose lowering during OGTT | [3] |
| GPR40 KO | 30 mg/kg | No glucose lowering during OGTT | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
Experimental Workflow: Confirming On-Target Effects
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
-
Islet Isolation: Pancreatic islets are isolated from both wild-type and GPR40 KO mice through collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture and Pre-incubation: Isolated islets are cultured overnight to allow for recovery. Prior to the assay, islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.
-
Stimulation: Groups of islets are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) containing either the vehicle control or varying concentrations of the GPR40 agonist (e.g., this compound).
-
Sample Collection and Analysis: After a defined incubation period (e.g., 60 minutes), the supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Normalization: Insulin secretion is often normalized to the total insulin content of the islets, which is determined after cell lysis.
Oral Glucose Tolerance Test (OGTT)
-
Animal Preparation: Wild-type and GPR40 KO mice are fasted overnight (typically 16 hours) with free access to water.
-
Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein (t=0).
-
Compound Administration: The GPR40 agonist (e.g., this compound) or vehicle is administered orally via gavage.
-
Glucose Challenge: After a set period (e.g., 60 minutes) to allow for drug absorption, a concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to quantify the glucose excursion.
In Vitro Calcium Mobilization Assay
-
Cell Culture: A cell line stably expressing the human GPR40 receptor (e.g., CHO or HEK293 cells) is cultured in appropriate media.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 60 minutes at 37°C. This dye exhibits low fluorescence in the absence of calcium and high fluorescence upon binding to calcium.
-
Compound Addition and Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the automated addition of the GPR40 agonist at various concentrations. The fluorescence intensity is then monitored in real-time to measure the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is used to determine the potency (EC50) and efficacy (Emax) of the agonist.
Conclusion
The data derived from GPR40 knockout models provides unequivocal evidence for the on-target mechanism of action of this compound and other related GPR40 agonists. The complete loss of insulinotropic activity in isolated islets from GPR40 KO mice, as well as the abrogation of in vivo glucose-lowering effects, definitively demonstrates that the pharmacological actions of these compounds are mediated through GPR40. This rigorous validation is a critical step in the development of GPR40 agonists as a potential therapeutic class for the treatment of type 2 diabetes. The use of such genetically modified models remains the gold standard for confirming target engagement and specificity in drug discovery.
References
- 1. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 2. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Evaluating the Potential Synergistic Effects of AM-1638 with Other Anti-Diabetic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of AM-1638, a potent and selective full agonist of the G protein-coupled receptor 40 (GPR40/FFA1), with other classes of anti-diabetic drugs. While direct combination studies on this compound are not yet extensively published, this document leverages key experimental data from studies on structurally and functionally similar GPR40 agonists to project the likely synergistic outcomes. The primary focus is on the well-documented synergy between GPR40 agonists and Dipeptidyl Peptidase-4 (DPP-4) inhibitors, offering a predictive framework for future research and development of this compound combination therapies.
Introduction to this compound
This compound is an orally bioavailable small molecule that acts as a full agonist for GPR40, a receptor predominantly expressed in pancreatic β-cells.[1][2] Activation of GPR40 by this compound potentiates glucose-stimulated insulin secretion (GSIS), making it a promising therapeutic agent for type 2 diabetes with a low intrinsic risk of hypoglycemia.[1] Preclinical studies have demonstrated its efficacy in improving glycemic control and enhancing insulin secretion in a glucose-dependent manner.[1]
Synergistic Potential with DPP-4 Inhibitors
The primary mechanism of synergy between a GPR40 agonist and a DPP-4 inhibitor, such as sitagliptin, lies in their complementary actions on the incretin system and insulin secretion. GPR40 agonists directly stimulate insulin release from pancreatic β-cells in the presence of elevated glucose. DPP-4 inhibitors prevent the breakdown of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby prolonging their action.[3][4][5] The increased levels of active GLP-1 further stimulate glucose-dependent insulin secretion and suppress glucagon release. The combination of a GPR40 agonist and a DPP-4 inhibitor is therefore hypothesized to create a powerful, synergistic effect on glycemic control.
Experimental evidence supporting this synergy comes from studies on the GPR40 agonist AS-2575959 in combination with sitagliptin.[6][7] These studies provide a strong basis for predicting similar synergistic effects with this compound.
Data Presentation: Synergistic Effects of a GPR40 Agonist and a DPP-4 Inhibitor
The following tables summarize the key quantitative data from a study evaluating the combination of the GPR40 agonist AS-2575959 and the DPP-4 inhibitor sitagliptin in an oral glucose tolerance test (OGTT) in normal mice. This data serves as a proxy for the expected synergistic effects of this compound.
Table 1: Effect of GPR40 Agonist (AS-2575959) and DPP-4 Inhibitor (Sitagliptin) Combination on Plasma Insulin Levels during OGTT in Mice
| Treatment Group | Dose | Peak Plasma Insulin (ng/mL) | % Increase vs. Control |
| Vehicle Control | - | 1.5 ± 0.2 | - |
| AS-2575959 | 0.3 mg/kg | 2.8 ± 0.3 | 86.7% |
| Sitagliptin | 1 mg/kg | 2.1 ± 0.2 | 40.0% |
| AS-2575959 + Sitagliptin | 0.3 mg/kg + 1 mg/kg | 4.2 ± 0.4 | 180.0% |
Data extrapolated from Tanaka, H. et al. Life Sci 2014, 94(2): 115.[6]
Table 2: Effect of GPR40 Agonist (AS-2575959) and DPP-4 Inhibitor (Sitagliptin) Combination on Plasma Active GLP-1 Levels during OGTT in Mice
| Treatment Group | Dose | Peak Plasma Active GLP-1 (pM) | % Increase vs. Control |
| Vehicle Control | - | 12.5 ± 1.5 | - |
| AS-2575959 | 1 mg/kg | ~14.0 ± 1.8 | ~12.0% |
| Sitagliptin | 1 mg/kg | ~15.0 ± 2.0 | ~20.0% |
| AS-2575959 + Sitagliptin | 1 mg/kg + 1 mg/kg | ~25.0 ± 2.5 | ~100.0% |
Data extrapolated from Tanaka, H. et al. Life Sci 2014, 94(2): 115. Note: At lower doses (0.3 mg/kg AS-2575959 and 1 mg/kg sitagliptin), individual effects on GLP-1 were not significant, but the combination showed a significant increase.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on the study by Tanaka et al., 2014.[7]
Oral Glucose Tolerance Test (OGTT) in Mice:
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old, were used. Mice were fasted for 16 hours prior to the experiment with free access to water.
-
Drug Administration: AS-2575959 (0.1, 0.3, 1, or 3 mg/kg), sitagliptin (1 mg/kg), or their combination were administered orally via gavage. The vehicle control group received the corresponding vehicle.
-
Glucose Challenge: 60 minutes after drug administration, a glucose solution (2 g/kg) was administered orally.
-
Blood Sampling: Blood samples were collected from the tail vein at 0, 15, 30, 60, and 120 minutes after the glucose challenge.
-
Biochemical Analysis: Plasma glucose levels were measured using a glucose oxidase method. Plasma insulin and active GLP-1 levels were determined using specific ELISA kits.
-
Data Analysis: The area under the curve (AUC) for glucose and insulin was calculated using the trapezoidal rule. Statistical significance was determined using ANOVA followed by an appropriate post-hoc test.
In Vitro Insulin Secretion Assay:
-
Cell Line: MIN6 mouse pancreatic β-cell line was used.
-
Cell Culture: Cells were cultured in DMEM supplemented with 15% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Insulin Secretion Experiment:
-
Cells were seeded in 24-well plates and grown to 80-90% confluency.
-
Prior to the experiment, cells were pre-incubated for 2 hours in Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose.
-
The pre-incubation buffer was then replaced with KRBB containing either 2.8 mM (low) or 16.7 mM (high) glucose, with or without various concentrations of AS-2575959.
-
After a 2-hour incubation, the supernatant was collected.
-
-
Insulin Measurement: The concentration of insulin in the supernatant was measured using an insulin ELISA kit.
-
Data Normalization: Insulin secretion was normalized to the total protein content of the cells in each well.
Mandatory Visualizations
Caption: Signaling pathway of synergistic action between a GPR40 agonist and a DPP-4 inhibitor.
Caption: Experimental workflow for the in vivo Oral Glucose Tolerance Test (OGTT).
Conclusion and Future Directions
The available evidence strongly suggests that a combination therapy of a GPR40 full agonist like this compound with a DPP-4 inhibitor holds significant promise for the treatment of type 2 diabetes. The synergistic effects on both insulin and incretin secretion pathways are expected to lead to superior glycemic control compared to monotherapy with either agent.
Future research should focus on direct in vivo studies of this compound in combination with various DPP-4 inhibitors to confirm and quantify these synergistic effects. Furthermore, exploring combinations of this compound with other classes of anti-diabetic drugs, such as SGLT2 inhibitors and metformin, could unveil further therapeutic benefits and provide more comprehensive treatment options for patients with type 2 diabetes. The detailed experimental protocols provided in this guide can serve as a foundation for designing and executing these future preclinical and clinical investigations.
References
- 1. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]
- 2. Sitagliptin as combination therapy in the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Novel GPR40 agonist AS2575959 exhibits glucose metabolism improvement and synergistic effect with sitagliptin on insulin and incretin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Effects of AM-1638 and Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic effects of the synthetic GPR40 agonist, AM-1638, and the essential omega-6 fatty acid, linoleic acid. While both molecules influence metabolic pathways, they do so via distinct mechanisms, leading to different physiological outcomes. This comparison is based on currently available preclinical and clinical data.
Comparative Data Summary
The following table summarizes the key metabolic effects of this compound and linoleic acid based on experimental evidence.
| Metabolic Parameter | This compound | Linoleic Acid |
| Primary Target | G-protein coupled receptor 40 (GPR40/FFA1)[1][2][3] | Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ), and others[4][5][6] |
| Mechanism of Action | Full agonist of GPR40, stimulating glucose-dependent insulin secretion.[1][2][3][7][8] | Ligand for PPARs, influencing gene expression related to lipid metabolism and inflammation.[4][5][6][9] |
| Effect on Insulin Secretion | Potent stimulation of glucose-stimulated insulin secretion (GSIS).[1][3][8] | Varied effects; some studies suggest improvement in insulin resistance, while others associate high intake with insulin resistance.[5][10][11] |
| Effect on Glycemic Control | Improves glycemic control and glucose tolerance in animal models of diabetes.[2][3][7] | Higher dietary intake and blood levels are associated with a lower risk of incident type-2 diabetes.[12][13] |
| Effect on Lipid Profile | Primarily studied for its effects on glucose metabolism; lipid profile effects are less characterized. | Lowers total and LDL cholesterol when replacing saturated fatty acids.[12][13] Some studies report a neutral or even HDL-C lowering effect compared to other unsaturated fats.[14] |
| Inflammatory Response | Exhibits protective effects against palmitate-induced oxidative stress and ER stress.[7][15][16] | Can have both pro-inflammatory and anti-inflammatory effects depending on the context and its metabolic products.[12][17] |
| Oral Bioavailability | Excellent oral bioavailability in multiple species (mouse, rat, cynomolgus monkey).[7] | Naturally absorbed from the diet. |
| Risk of Hypoglycemia | Low risk due to its glucose-dependent mechanism of action.[1][2][3] | Not directly associated with causing hypoglycemia. |
Signaling Pathways and Mechanisms of Action
The distinct metabolic effects of this compound and linoleic acid stem from their different primary molecular targets and downstream signaling cascades.
This compound Signaling Pathway
This compound acts as a full agonist at the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This receptor is predominantly expressed on pancreatic β-cells.[1][2][3] Upon binding of this compound, GPR40 activates Gq and Gs signaling pathways.[8][18] The Gq pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The rise in intracellular Ca2+ is a key trigger for the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels.[19] The Gs pathway can also contribute to insulin secretion and the release of incretins like GLP-1 from enteroendocrine cells.[8][18]
Linoleic Acid Signaling Pathways
Linoleic acid, as a dietary fatty acid, can influence a wider array of signaling pathways. One of its primary mechanisms is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression.[20] Linoleic acid and its metabolites can act as ligands for PPARα and PPARγ.[4][5][6][9]
-
PPARα Activation: Primarily in the liver, activation of PPARα by linoleic acid can lead to the upregulation of genes involved in fatty acid oxidation, thus promoting the breakdown of fats.[4]
-
PPARγ Activation: In adipose tissue, PPARγ activation is crucial for adipocyte differentiation and lipid storage.[5][20] By activating PPARγ, linoleic acid can influence insulin sensitivity.[5]
Furthermore, linoleic acid can be metabolized into various bioactive molecules, some of which can have pro-inflammatory effects through other signaling pathways like PI3K/Akt and ERK1/2, which can lead to the activation of the transcription factor NF-κB.[17]
Experimental Protocols
To directly compare the metabolic effects of this compound and linoleic acid, the following experimental designs could be employed:
In Vivo Study: Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obesity Mouse Model
-
Objective: To compare the effects of this compound and linoleic acid on glucose tolerance and insulin secretion in a model of metabolic disease.
-
Methodology:
-
Animal Model: Male C57BL/6J mice fed a high-fat diet for 12-16 weeks to induce obesity and insulin resistance.
-
Treatment Groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose).
-
This compound (e.g., 10 mg/kg, oral gavage).
-
Linoleic acid-enriched diet (e.g., 10% of total calories from linoleic acid).
-
Control diet group.
-
-
Procedure: After an overnight fast, mice are administered their respective treatments. 30 minutes later, a baseline blood sample is collected, followed by an oral gavage of glucose (2 g/kg). Blood samples are then collected at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Endpoints: Plasma glucose and insulin levels will be measured at each time point. The area under the curve (AUC) for both glucose and insulin will be calculated to assess glucose tolerance and insulin secretion, respectively.
-
In Vitro Study: Gene Expression Analysis in HepG2 Cells
-
Objective: To investigate the direct effects of this compound and linoleic acid on the expression of genes involved in lipid metabolism.
-
Methodology:
-
Cell Line: Human hepatoma cell line (HepG2).
-
Treatment Groups:
-
Vehicle control (e.g., DMSO).
-
This compound (e.g., 1 µM).
-
Linoleic acid (e.g., 100 µM).
-
-
Procedure: HepG2 cells are cultured to ~80% confluency and then treated with the respective compounds for 24 hours.
-
Endpoints: Total RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of key genes involved in fatty acid synthesis (e.g., SREBP-1c, FASN) and fatty acid oxidation (e.g., CPT1A, ACADM).
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary conjugated linoleic acid increases PPAR gamma gene expression in adipose tissue of obese rat, and improves insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative metabolism of linoleic acid modulates PPAR-beta/delta suppression of PPAR-gamma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. zeroacre.com [zeroacre.com]
- 12. Beneficial effects of linoleic acid on cardiometabolic health: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner [e-enm.org]
- 16. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway [bmbreports.org]
- 17. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
Independent Validation of AM-1638's In Vivo Efficacy: A Comparative Guide for Researchers
This guide provides an objective comparison of the in vivo efficacy of the G protein-coupled receptor 40 (GPR40) full agonist, AM-1638, with other relevant GPR40 agonists. It addresses the critical need for independent validation of published data and presents supporting experimental evidence in a clear and structured format for researchers, scientists, and drug development professionals.
Summary of In Vivo Efficacy Data
The following tables summarize the quantitative in vivo efficacy data for this compound and its key comparators from both the original developer (Amgen) and independent research groups.
Table 1: Comparison of this compound and Partial Agonist AMG 837 in Diet-Induced Obese (DIO) Mice
| Compound | Dose (mg/kg, p.o.) | Animal Model | Key Efficacy Endpoint | Result | Data Source |
| This compound | 100 | BDF/DIO Mice | % Improvement in Glucose AUC (OGTT) | 46% | Amgen[1] |
| AMG 837 | 100 | BDF/DIO Mice | % Improvement in Glucose AUC (OGTT) | 34% | Amgen[1] |
| This compound | 100 | BDF/DIO Mice | Plasma Insulin AUC (OGTT) | Statistically significant increase vs. control | Amgen[1] |
| AMG 837 | 100 | BDF/DIO Mice | Plasma Insulin AUC (OGTT) | No statistically significant increase vs. control | Amgen[1] |
Table 2: Comparison of this compound and Other GPR40 Agonists in Various Mouse Models
| Compound | Dose (mg/kg, p.o.) | Animal Model | Key Efficacy Endpoint | Result | Data Source |
| This compound | 60 | HF/STZ Type 2 Diabetic Mice | Glucose AUC Reduction (OGTT) | Similar efficacy to AM-5262 at 30 mg/kg | Amgen[2] |
| AM-5262 | 30 | HF/STZ Type 2 Diabetic Mice | Glucose AUC Reduction (OGTT) | ~48% improvement | Amgen[2] |
| This compound | 30 | Lean Male B6 Mice | Plasma GLP-1 Increase (30 min post-dose) | Increase from ~5 to 29 pmol/L | Independent (Univ. of Copenhagen)[3][4] |
| AM-5262 | 30 | Lean Male B6 Mice | Plasma GLP-1 Increase (30 min post-dose) | Increase from ~5 to 29 pmol/L | Independent (Univ. of Copenhagen)[3][4] |
| TAK-875 | 30 | Lean Male B6 Mice | Plasma GLP-1 Increase (30 min post-dose) | No significant increase | Independent (Univ. of Copenhagen)[3][4] |
| MK-2305 | 30 | Lean Male B6 Mice | Plasma GLP-1 Increase (30 min post-dose) | Increase from ~5 to 12 pmol/L | Independent (Univ. of Copenhagen)[3][4] |
| This compound | 30 | Lean Male B6 Mice | Plasma GIP Increase (30 min post-dose) | Increase to ~383 pmol/L | Independent (Univ. of Copenhagen)[3] |
| AM-5262 | 30 | Lean Male B6 Mice | Plasma GIP Increase (30 min post-dose) | Increase to ~345 pmol/L | Independent (Univ. of Copenhagen)[3] |
GPR40 Signaling Pathway
Activation of GPR40 by agonists can trigger two main signaling cascades, the Gαq and Gαs pathways. Full agonists like this compound are capable of activating both, leading to a robust physiological response.
Caption: GPR40 signaling via Gαq and Gαs pathways.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice (Amgen Protocol)
-
Animal Model: Male BDF mice with diet-induced obesity (DIO).
-
Acclimation and Diet: Mice were fed a high-fat diet to induce obesity and insulin resistance.
-
Compound Administration: this compound and AMG 837 were formulated in a vehicle consisting of 0.5% carboxymethylcellulose, 0.25% Tween-20, and 5% Tris-HCl (pH 8.0). The compounds were administered via oral gavage (p.o.) at a dose of 100 mg/kg.
-
Glucose Challenge: One hour after compound administration, an oral glucose challenge was administered to the mice.
-
Blood Sampling and Analysis: Blood samples were collected at various time points post-glucose challenge to measure plasma glucose and insulin concentrations. Glucose levels were measured using a glucometer, and insulin levels were determined by ELISA.
-
Data Analysis: The area under the curve (AUC) for both glucose and insulin was calculated to assess the overall effect of the compounds on glucose tolerance and insulin secretion.[1]
In Vivo Incretin Release Study in Lean Mice (Independent Validation Protocol)
-
Animal Model: Lean male C57BL/6 mice.
-
Housing and Fasting: Mice were housed under standard conditions and fasted overnight prior to the experiment.
-
Compound Administration: this compound, AM-5262, TAK-875, and MK-2305 were administered orally (p.o.) at a dose of 30 mg/kg.
-
Blood Sampling: Blood samples were collected 30 minutes after compound administration for the measurement of plasma glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
-
Hormone Analysis: Plasma levels of total GLP-1 and GIP were measured using specific immunoassays.
-
Statistical Analysis: The results were compared to a vehicle control group to determine the statistical significance of the observed increases in incretin hormones.[3][4]
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a generalized workflow for assessing the in vivo efficacy of a novel GPR40 agonist.
References
- 1. | BioWorld [bioworld.com]
- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AM-1638: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of AM-1638, a potent and orally bioavailable GPR40/FFA1 full agonist used in laboratory research. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
Pre-Disposal Considerations and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. While specific toxicity data may be limited for a research compound, it should be handled with the utmost care, assuming it is a potentially hazardous substance.
Key Actions:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, storage, and disposal of this compound. A copy of the SDS should be readily accessible to all personnel handling the compound.
-
Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this compound must wear appropriate PPE, including but not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
-
-
Work Area: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Chemical and Physical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for understanding its behavior and for making informed decisions regarding its disposal.
| Property | Value |
| CAS Number | 1142214-62-7[1][2][3] |
| Molecular Formula | C₃₃H₃₅FO₄[2][4][5] |
| Molecular Weight | 514.63 g/mol [2][4] |
| Appearance | Solid[3] |
| Purity | >99%[6] |
| Solubility | Soluble in DMSO[3] |
| Storage | 4°C, protect from light[2] |
Step-by-Step Disposal Procedures
The proper disposal of this compound, like any laboratory chemical, depends on its form (solid, solution, or contaminated materials) and the applicable local, state, and federal regulations.
Unused or Expired Solid this compound
-
Segregation: Do not mix solid this compound with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Packaging:
-
Ensure the original container is securely sealed.
-
If the original container is compromised, transfer the solid to a new, compatible, and clearly labeled waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The CAS number: "1142214-62-7"
-
An accurate accumulation start date.
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
-
-
Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor, following your institution's established procedures.
Solutions Containing this compound
-
Aqueous Solutions: Due to the potential for environmental harm, aqueous solutions containing this compound should not be disposed of down the drain.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be disposed of as hazardous waste.
-
Collection and Labeling:
-
Collect all solutions containing this compound in a designated, compatible, and leak-proof waste container.
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical names of the solvent(s) and "this compound," along with their approximate concentrations.
-
-
Storage and Disposal: Follow the same storage and disposal protocols as outlined for solid this compound, ensuring segregation from incompatible waste streams.
Contaminated Materials
-
Identification: Any materials that have come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Gloves, weigh boats, and pipette tips
-
Bench paper and absorbent pads
-
Empty original containers
-
Glassware (if not being decontaminated)
-
-
Collection:
-
Place all solid contaminated materials into a designated hazardous waste bag or container.
-
The container must be clearly labeled as "Hazardous Waste" and specify the contaminant ("this compound contaminated debris").
-
-
Disposal: Arrange for disposal through your institution's hazardous waste program.
Emergency Procedures for Spills and Accidental Releases
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), collecting all cleaning materials for disposal as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Provide the emergency response team with the this compound SDS and any other relevant information.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Workflow for the proper disposal of this compound waste streams.
Disclaimer: This document provides general guidance. Always consult your institution's specific policies and procedures for hazardous waste management and disposal. Local, state, and federal regulations may vary and must be followed.
References
Personal protective equipment for handling AM-1638
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling the potent and orally bioavailable GPR40/FFA1 full agonist, AM-1638. Adherence to these guidelines is mandatory to ensure a safe laboratory environment and prevent exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound. This information is compiled from available safety data sheets and should be considered the minimum requirement. A comprehensive risk assessment should be conducted for any new or modified procedures involving this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for operations with the potential for aerosol generation. | To minimize inhalation exposure. |
Operational and Disposal Plans
Handling:
-
This compound should be handled in a designated area, such as a chemical fume hood, especially when working with the solid form or preparing solutions.
-
Avoid the creation of dust and aerosols.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials.
Disposal:
-
Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
Experimental Workflow and Safety Procedures
The following diagrams illustrate the necessary procedural steps for ensuring safety when handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
